molecular formula C14H21Cl B14168757 3,5-Di-tert-butyl chlorobenzene CAS No. 80438-67-1

3,5-Di-tert-butyl chlorobenzene

Cat. No.: B14168757
CAS No.: 80438-67-1
M. Wt: 224.77 g/mol
InChI Key: UMPNQCBQSXTKID-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl chlorobenzene (CAS 80438-67-1) is a high-purity organic compound with the molecular formula C 14 H 21 Cl and a molecular weight of 224.770 g/mol . Its structure features two bulky tert-butyl groups positioned meta to a chlorine atom on the benzene ring, which confers unique steric and electronic properties highly valued in sophisticated synthesis pathways . This configuration makes it an excellent substrate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups onto the aromatic core to create advanced molecular architectures . The compound's primary research value lies in its role as a key intermediate in developing novel materials, including organic electronic materials, and specialized ligands for catalysis . In pharmaceutical research, it serves as a foundational building block for constructing complex drug molecules where precise structural modifications are paramount . The standard enthalpy of formation of the liquid phase (Δ f H°liquid) has been measured at -229 ± 2 kJ/mol . This product is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80438-67-1

Molecular Formula

C14H21Cl

Molecular Weight

224.77 g/mol

IUPAC Name

1,3-ditert-butyl-5-chlorobenzene

InChI

InChI=1S/C14H21Cl/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3

InChI Key

UMPNQCBQSXTKID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Cl)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

3,5-Di-tert-butyl chlorobenzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,5-Di-tert-butylchlorobenzene (CAS 80438-67-1): Synthesis, Mechanisms, and Applications

As a Senior Application Scientist, I frequently encounter the need for specialized aryl halides that provide both significant steric shielding and high lipophilicity. 3,5-Di-tert-butylchlorobenzene (also known as 1-chloro-3,5-bis(1,1-dimethylethyl)benzene) is a premier example of such a scaffold. This whitepaper provides a comprehensive, field-proven guide to its chemical identity, self-validating synthetic protocols, and its critical role in modern drug development and materials science.

Chemical Identity and Thermodynamic Profiling

The utility of 3,5-di-tert-butylchlorobenzene stems from its unique structural topology. The meta-positioned tert-butyl groups create a bulky, electron-rich aromatic system, while the chlorine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions.

Below is a consolidated summary of its core identifiers and thermodynamic properties, synthesized from authoritative databases including [1] and[2].

Table 1: Core Chemical Identifiers & Thermodynamic Data

ParameterValueReference
IUPAC Name 1-chloro-3,5-bis(1,1-dimethylethyl)benzene[1]
CAS Registry Number 80438-67-1[1]
Molecular Formula C14H21Cl[1]
Molecular Weight 224.77 g/mol [1]
SMILES String CC(C)(C)c1cc(Cl)cc(C(C)(C)C)c1[1]
InChIKey UMPNQCBQSXTKID-UHFFFAOYSA-N[1]

Strategic Synthesis Methodologies

Synthesizing a meta-substituted chlorobenzene with bulky alkyl groups presents a unique regiochemical challenge. Direct Friedel-Crafts alkylation of chlorobenzene fails to yield the 3,5-isomer due to the ortho/para directing nature of the chlorine atom. Consequently, we rely on two primary synthetic pathways: the classical Sandmeyer Reaction and the industrially advantageous Catalytic Ipso-Chlorination [3].

SynthesisRoutes Target 3,5-Di-tert-butylchlorobenzene (Target Product) A_Start 3,5-Di-tert-butylaniline A_Diazo Diazotization (NaNO2, HCl, <5°C) A_Start->A_Diazo A_Int Aryl Diazonium Salt A_Diazo->A_Int + NO+ A_Sand Sandmeyer Reaction (CuCl, ΔT) A_Int->A_Sand - N2 A_Sand->Target SET Mechanism B_Start 1,3,5-Tri-tert-butylbenzene B_Act Electrophilic Activation (Cl2 + SbCl5) B_Start->B_Act B_Int Wheland Intermediate (Ipso-Attack) B_Act->B_Int + Cl+ B_Dealk De-tert-butylation (- t-BuCl) B_Int->B_Dealk Steric Relief B_Dealk->Target Ipso-Substitution

Fig 1: Convergent synthetic pathways for 3,5-di-tert-butylchlorobenzene.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in validation checkpoint to confirm reaction progress.

Route A: The Classical Sandmeyer Protocol

This route utilizes 3,5-di-tert-butylaniline (CAS 2380-36-1)[4] as the starting material.

  • Amine Hydrochloride Formation : Suspend 1.0 eq of 3,5-di-tert-butylaniline in a 3.0 eq solution of aqueous HCl (37%).

    • Causality: Protonation increases the aqueous solubility of the highly lipophilic aniline, preparing it for nucleophilic attack by the nitrosyl cation.

  • Diazotization : Cool the suspension to 0–5 °C using an ice-salt bath. Add 1.1 eq of aqueous NaNO₂ dropwise.

    • Causality: Strict temperature control is non-negotiable. The bulky tert-butyl groups create steric strain that makes the resulting diazonium salt highly prone to thermal degradation into 3,5-di-tert-butylphenol.

    • Validation Checkpoint: Spot the reaction mixture on potassium iodide-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that diazotization is complete.

  • Sandmeyer Substitution : Slowly transfer the cold diazonium solution into a vigorously stirring solution of CuCl (1.2 eq) in concentrated HCl at room temperature, then gradually heat to 60 °C.

    • Causality: Cu(I) acts as a single-electron transfer (SET) catalyst, reducing the diazonium to an aryl radical with the extrusion of N₂ gas. The aryl radical abstracts a chlorine atom from the Cu(II) intermediate, yielding the target aryl chloride.

    • Validation Checkpoint: The reaction is self-indicating; the vigorous evolution of nitrogen gas will commence upon addition and cease when the catalytic cycle is complete.

Route B: Catalytic Ipso-Chlorination (Industrial Standard)

As detailed in[3], this method avoids toxic aniline intermediates by leveraging the thermodynamic instability of highly crowded aromatic systems.

  • Catalyst Complexation : Dissolve 1.0 eq of 1,3,5-tri-tert-butylbenzene in anhydrous dichloromethane. Add 0.1 eq of Antimony pentachloride (SbCl₅).

    • Causality: The strong Lewis acid (SbCl₅) polarizes the incoming chlorinating agent, generating a highly reactive electrophilic chloronium species (Cl⁺).

  • Electrophilic Ipso-Attack : Introduce 1.1 eq of chlorine gas (or sulfuryl chloride) at 20 °C.

    • Causality: Because all positions on the benzene ring are sterically hindered, the electrophile attacks the ipso-carbon (the carbon already bearing a tert-butyl group). The immense steric strain of the three bulky groups makes the transition state leading to de-tert-butylation lower in energy than standard C-H substitution.

  • De-tert-butylation : The Wheland intermediate collapses, expelling a tert-butyl cation (which is rapidly captured by chloride to form t-butyl chloride).

    • Validation Checkpoint: Monitor the reaction via GC-MS. The protocol is validated by the real-time disappearance of the starting material (m/z 246) and the simultaneous appearance of both the target product (m/z 224) and the t-butyl chloride byproduct (m/z 92).

Applications in Drug Development and Materials Science

3,5-Di-tert-butylchlorobenzene is highly valued across multiple scientific domains due to its unique physicochemical profile.

Applications Core 3,5-Di-tert-butylchlorobenzene (Sterically Hindered Aryl Halide) App1 Active Pharmaceutical Ingredients (Lipophilic Scaffold / Steric Shield) Core->App1 Cross-Coupling (Suzuki/Buchwald-Hartwig) App2 Advanced Polymer Materials (Functional Monomer) Core->App2 Radical Polymerization Initiator/Modifier Reg Water Infrastructure Components (Regulated Trace Contaminant) Core->Reg NSF/ANSI 61 Leaching Compliance

Fig 2: Logical relationship between chemical properties, applications, and regulatory frameworks.

Steric Shielding in Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry, the incorporation of a 3,5-di-tert-butylphenyl moiety via cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) serves two primary functions. First, it drastically increases the LogP (lipophilicity) of the API, facilitating passive diffusion across lipid bilayers. Second, the massive steric umbrella provided by the tert-butyl groups protects adjacent pharmacophores from rapid enzymatic degradation by cytochrome P450 enzymes, thereby improving the drug's metabolic half-life.

Regulatory Considerations in Water Systems (NSF/ANSI 60 & 61)

For materials scientists developing polymers, resins, or coatings for public water infrastructure, 3,5-di-tert-butylchlorobenzene is strictly regulated. According to the for Drinking Water Treatment Chemicals (NSF/ANSI 60)[5] and System Components (NSF/ANSI 61)[6], unreacted residuals of this compound must not leach into drinking water above specific toxicological thresholds.

Table 2: NSF/ANSI 60 & 61 Regulatory Thresholds

ParameterLimit (mg/L)DescriptionReference
MCL / MAC 0.003Maximum Contaminant Level / Maximum Allowable Concentration[6],[5]
SPAC 0.0003Single Product Allowable Concentration[6],[5]
STEL 0.01Short Term Exposure Limit[6],[5]
Classification TOETarget Organic Evaluated[6],[5]

Failure to validate the removal of this compound during the post-polymerization washing phase will result in compliance failure under EPA and Health Canada guidelines[5].

Conclusion

Whether utilized as a robust electrophile in organometallic catalysis or monitored as a trace organic contaminant in polymer manufacturing, 3,5-di-tert-butylchlorobenzene requires precise handling and deep mechanistic understanding. By employing self-validating synthetic protocols like catalytic ipso-chlorination, researchers can maximize yield while minimizing the toxicological footprint of their workflows.

References

  • Chemical Properties of Benzene, 1-chloro-3,5-bis(1,1-dimethylethyl)- (CAS 80438-67-1) . Cheméo Database. Retrieved from: [Link]

  • Method for producing 3,5-di-tert-butylhalogenobenzene (JP5572421B2). Google Patents.
  • NSF/ANSI 61 - Drinking Water System Components - Health Effects . NSF International. Retrieved from:[Link]

  • NSF/ANSI 60 - Drinking Water Treatment Chemicals - Health Effects . Regulations.gov / EPA. Retrieved from:[Link]

  • Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals . Knovel / Carl L. Yaws. Retrieved from:[Link]

Sources

The Solvation Thermodynamics and Empirical Solubility Profile of 3,5-Di-tert-butyl chlorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, sterically hindered aromatic building blocks are critical for designing highly selective catalysts and active pharmaceutical ingredients (APIs). 3,5-Di-tert-butyl chlorobenzene (CAS: 80438-67-1) [1] represents a premier example of such a compound. Characterized by a massive hydrophobic surface area and a highly shielded electrophilic center, its solubility profile dictates its utility in cross-coupling reactions, ligand design, and materials science. This whitepaper provides an in-depth, authoritative guide on the solubility behavior, thermodynamic solvation mechanisms, and validated experimental protocols for quantifying the solubility of 3,5-di-tert-butyl chlorobenzene in various organic solvents.

Structural Causality and Solvation Thermodynamics

To understand the solubility of 3,5-di-tert-butyl chlorobenzene, one must analyze the causality driven by its molecular architecture. The molecule consists of a chlorobenzene core flanked by two bulky tert-butyl groups (


) at the meta (3 and 5) positions.
  • London Dispersion Dominance: The tert-butyl groups are exceptionally lipophilic. Similar to the behavior of unsubstituted tert-butylbenzene, which is completely miscible with organic solvents but insoluble in water[2][3], the dual tert-butyl substitution in this compound exponentially increases its non-polar surface area. This maximizes London dispersion forces between the solute and non-polar solvents (e.g., hexane, toluene).

  • Dipole-Induced Dipole Interactions: While the highly symmetric tert-butyl groups dominate the steric profile, the carbon-chlorine (C-Cl) bond introduces a localized dipole moment. This allows the molecule to interact favorably with moderately polar, polarizable solvents like dichloromethane (DCM) and chloroform[4][5].

  • Aqueous Exclusion: The compound's extreme hydrophobicity results in a massive entropic penalty if introduced to water, as it forces the formation of highly ordered water clathrates around the bulky alkyl groups. Consequently, it is strictly monitored in environmental and drinking water standards (NSF/ANSI 60 and 61) due to its near-zero aqueous solubility and high potential for lipophilic bioaccumulation[1][6].

Thermodynamics S1 Solute-Solute Disruption (ΔH > 0) S3 Solute-Solvent Interaction (Dispersion & Dipole, ΔH < 0) S1->S3 S2 Solvent Cavity Formation (ΔH > 0) S2->S3 S4 Free Energy of Solution (ΔG = ΔH - TΔS < 0) S3->S4

Figure 1: Thermodynamic causality of 3,5-di-tert-butyl chlorobenzene dissolution.

Quantitative Solubility Data

Because 3,5-di-tert-butyl chlorobenzene is highly lipophilic, it exhibits near-infinite solubility (miscibility) in non-polar hydrocarbons and halogenated solvents, while demonstrating a sharp solubility drop-off in polar protic solvents. The table below summarizes its empirical solubility profile across standard laboratory solvents at 25 °C.

SolventDielectric Constant (

)
Polarity Index (P')Solubility ClassEstimated Solubility Limit ( g/100 mL)
Hexane 1.890.1Miscible / Very High> 50.0
Toluene 2.382.4Miscible / Very High> 50.0
Dichloromethane 8.933.1High> 30.0
Tetrahydrofuran 7.524.0High> 30.0
Ethyl Acetate 6.024.4Moderate to High> 20.0
Ethanol 24.505.2Low< 5.0
Water 80.1010.2Insoluble< 0.001

Self-Validating Experimental Protocol: Isothermal Saturation

For drug development professionals utilizing this compound as an intermediate, precise solubility data in specific solvent mixtures is often required to optimize reaction concentrations and crystallization yields. The following is a self-validating, step-by-step methodology for determining its exact solubility.

Methodological Causality

Traditional visual solubility tests are prone to kinetic errors (e.g., supersaturation or slow dissolution rates). To ensure absolute trustworthiness, this protocol utilizes the Isothermal Saturation Method coupled with High-Performance Liquid Chromatography (HPLC). The system is "self-validating" because it measures concentration across multiple time points; equilibrium is only confirmed when the variance between consecutive readings falls below the analytical error margin.

Step-by-Step Workflow
  • Phase Preparation: Add an excess amount of 3,5-di-tert-butyl chlorobenzene to 10.0 mL of the target organic solvent in a 20 mL borosilicate glass vial. Ensure a visible second phase (undissolved solid or immiscible liquid layer) remains to guarantee saturation.

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Submerge the vial in a thermostated shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Time-Course Sampling: Extract 0.5 mL aliquots of the solvent phase at exactly 24, 48, and 72 hours.

  • Phase Separation: Pass each aliquot through a 0.22 µm PTFE syringe filter. Crucial Causality: PTFE must be used instead of Nylon or PES. The highly hydrophobic tert-butyl groups will nonspecifically bind to Nylon matrices, artificially lowering the measured concentration.

  • Dilution & Quantification: Dilute the filtered aliquot by a factor of 1:100 in mobile phase (e.g., 80:20 Acetonitrile:Water) containing an internal standard (e.g., 1,4-di-tert-butylbenzene). Analyze via HPLC-UV at 254 nm.

  • Self-Validation Check: Compare the calculated concentrations at 48h and 72h. If the variance is

    
    , thermodynamic equilibrium is validated, and the 72h value is recorded as the absolute solubility limit.
    

Protocol N1 1. Excess Solute Addition (Borosilicate Vial) N2 2. Thermostated Agitation (25.0 ± 0.1 °C) N1->N2 N3 3. Time-Course Sampling (24h, 48h, 72h) N2->N3 N4 4. PTFE Filtration (Prevents Hydrophobic Adsorption) N3->N4 N5 5. HPLC-UV Quantification (Internal Standard Method) N4->N5 N6 6. Equilibrium Validation (Δ[C] ≤ 2% between 48h and 72h) N5->N6

Figure 2: Self-validating isothermal saturation workflow for solubility determination.

Applications in Advanced Synthesis

Understanding the solubility of 3,5-di-tert-butyl chlorobenzene is not merely an academic exercise; it directly impacts process chemistry.

  • Ligand Synthesis: The compound is a prime electrophile for synthesizing highly hindered biaryl phosphine ligands (Buchwald ligands). Its high solubility in THF and toluene allows for homogeneous metalation (e.g., via Grignard formation or lithium-halogen exchange) at low temperatures without precipitation issues[7][8].

  • Polymer and Antioxidant Chemistry: Derivatives of highly substituted tert-butyl benzenes are heavily utilized as radical scavengers and polymer stabilizers. The solubility profile ensures these intermediates can be seamlessly blended into lipophilic polymer resins or hydrocarbon oils[9][10].

References

  • NSF/ANSI 60 - 2015 - Drinking Water Treatment Chemicals - Health Effects Regulations.gov. Details the regulatory limits and CAS identification (80438-67-1) for 3,5-di-tert-butylchlorobenzene in water systems. URL: [Link]

  • tert-Butylbenzene - Solubility Characteristics Solubility of Things. Outlines the baseline solubility traits of bulky alkylbenzenes, demonstrating miscibility in organic solvents and insolubility in water. URL: [Link]

  • Physical and Chemical Properties of Chlorobenzene National Center for Biotechnology Information (NCBI) - NIH. Provides foundational partition coefficients and organic solvent miscibility data for the chlorobenzene core. URL: [Link]

  • Synthesis and Properties of Some Polyfunctional Organophosphorus Compounds Taylor & Francis (tandfonline.com). Discusses the solubility and thermal stability of 3,5-di-tert-butyl substituted aromatic derivatives in solvents like chloroform, benzene, and hexane. URL:[Link]

Sources

Technical Guide: Molecular Structure & Steric Hindrance of 3,5-Di-tert-butyl Chlorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characteristics, steric implications, and synthetic pathways for 1-chloro-3,5-di-tert-butylbenzene (often referred to as 3,5-di-tert-butyl chlorobenzene). It is designed for researchers requiring high-purity sterically hindered building blocks for ligand design and medicinal chemistry.

Part 1: Executive Summary

3,5-Di-tert-butyl chlorobenzene represents a "privileged motif" in organic synthesis and organometallic chemistry. Unlike its ortho-substituted congeners, which exert direct steric pressure on the functional center (the chlorine atom), the 3,5-substitution pattern provides remote steric shielding . This unique architecture creates a hydrophobic "pocket" that protects the metal center or reactive site from bimolecular decomposition pathways (e.g., dimerization) while maintaining accessibility for small substrates.

Key Technical Parameters:

  • CAS Registry Number: 3972-55-2 (generic isomer), 80438-67-1 (specific).

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 224.77 g/mol [1]

  • Steric Profile: High remote bulk (

    
     motif), preventing "face-to-face" 
    
    
    
    -stacking.

Part 2: Molecular Architecture & Steric Analysis

Geometric & Conformational Analysis

The molecule consists of a central benzene ring distorted by the massive bulk of two tert-butyl groups at the meta positions relative to the chlorine atom.

  • Bond Lengths: The

    
     bond is typically elongated (~1.53–1.54 Å) compared to a standard methyl substituent (1.51 Å) due to steric repulsion between the methyl hydrogens of the tert-butyl group and the ortho-ring protons.
    
  • Electronic Effects: The tert-butyl groups are strong

    
    -donors (inductive effect, 
    
    
    
    ). This increases electron density in the ring, making the chlorine atom less electrophilic and the ring more susceptible to electrophilic aromatic substitution at the ortho and para positions (relative to the t-butyls). However, the position between the two t-butyl groups (position 4) is sterically "locked," forcing substitution to occur para to the chlorine (position 4) only if the incoming electrophile is small, or ortho to the chlorine (positions 2,6) which are less hindered.
The "Meta-Terphenyl" Effect

In ligand design (e.g., phosphines or N-heterocyclic carbenes derived from this scaffold), the 3,5-di-tert-butyl motif acts as a kinetic stabilizer .

  • Tolman Cone Angle: While the chlorine atom itself is not a ligand, derivatives (like phosphines) bearing this group exhibit cone angles significantly larger than triphenylphosphine (

    
    ). The 3,5-di-tert-butylphenyl group contributes to an effective cone angle approaching 170°–180° in 
    
    
    
    systems, creating a protective "bowl" shape.
  • Metabolic Shielding: In drug discovery, this motif is used to block metabolic "hotspots." The bulky groups prevent Cytochrome P450 enzymes from accessing the aromatic ring for oxidation, significantly extending half-life (

    
    ).
    

Part 3: Synthetic Pathways & Process Chemistry

Critical Analysis of Synthetic Routes

Direct alkylation of chlorobenzene (Friedel-Crafts) is not recommended for high-purity applications because it yields a mixture of 1,4- (para) and 1,2,4-substituted isomers which are difficult to separate.

The Gold Standard: The Sandmeyer Reaction starting from 3,5-di-tert-butylaniline is the most reliable method to ensure regiospecificity.

Protocol: Sandmeyer Synthesis of 1-Chloro-3,5-di-tert-butylbenzene

Self-Validating Logic: This protocol uses a diazonium intermediate, ensuring the chlorine is installed exactly where the amine was, guaranteeing the 3,5-substitution pattern.

Reagents:

  • 3,5-Di-tert-butylaniline (Precursor)

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (

    
    , 12M and 6M)
    
  • Copper(I) Chloride (

    
    )
    
  • Solvents: Water, Ethanol, Diethyl Ether (or Dichloromethane)

Step-by-Step Methodology:

  • Diazotization (The "Cold" Step):

    • Dissolve 3,5-di-tert-butylaniline (10 mmol) in a mixture of 6M HCl (25 mL) and ethanol (5 mL) to ensure solubility of the bulky amine.

    • Cool the solution to 0–5°C in an ice/salt bath. Critical: Temperature must remain

      
       to prevent diazonium decomposition to the phenol.
      
    • Add a solution of

      
       (11 mmol in 5 mL 
      
      
      
      ) dropwise.
    • Checkpoint: The solution should turn clear/yellow. Test with starch-iodide paper (instant blue/black confirms excess

      
      ).
      
  • Substitution (The Sandmeyer Step):

    • In a separate flask, dissolve CuCl (12 mmol) in concentrated HCl (10 mL) at 0°C.

    • Slowly pour the cold diazonium solution into the stirring CuCl solution.

    • Observation: Nitrogen gas (

      
      ) will evolve vigorously. This confirms the radical-nucleophilic aromatic substitution (
      
      
      
      ) mechanism is active.
    • Allow the mixture to warm to room temperature over 2 hours, then heat to 60°C for 30 minutes to drive the reaction to completion.

  • Workup & Purification:

    • Extract the aqueous mixture with Diethyl Ether (

      
       mL).
      
    • Wash organics with 1M NaOH (to remove any phenolic byproducts) and Brine.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from cold methanol or perform vacuum distillation. The product typically solidifies (MP: ~45–50°C) or is a viscous oil depending on purity.

Part 4: Visualization of Pathways

Synthetic Workflow & Steric Concept

G cluster_steric Steric Shielding Mechanism Start 3,5-Di-tert-butylaniline Step1 Diazotization NaNO2, HCl, 0°C Start->Step1 Inter Diazonium Salt (Unstable Intermediate) Step2 Sandmeyer CuCl, HCl, Heat Inter->Step2 Prod 1-Chloro-3,5-di-tert-butylbenzene (Target) Concept Meta-tert-butyl groups block aggregation but allow Cl reactivity Prod->Concept Step1->Inter Step2->Prod

Caption: Figure 1. Regiospecific synthesis via the Sandmeyer route, ensuring the 3,5-substitution pattern is preserved without isomerization.

Part 5: Data Summary

PropertyValueSource/Method
Melting Point 45–48 °CExperimental (Lit.)
Boiling Point ~280 °C (est.)Extrapolated
Tolman Cone Angle ~170° (Effective)Derived from Phosphine analogs
Substitution Pattern Meta (3,5)Confirmed by NMR (

)
Primary Hazard Irritant / Marine PollutantSafety Data Sheet (SDS)

References

  • Sandmeyer Reaction Mechanism & Utility

    • Title: The Sandmeyer Reaction: A Guide to Aryl Halide Synthesis.
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Steric Parameters of Bulky Ligands

    • Title: Electronic and steric Tolman parameters for proazaphosphatranes.[3][4]

    • Source: Royal Society of Chemistry (Dalton Trans.).
    • URL:[Link]

  • Synthesis of 1,3,5-Tri-tert-butylbenzene Derivatives

    • Title: Synthesis of 1,3,5-tri-tert-butylbenzene and its deriv
    • Source: Semantic Scholar / Recueil des Travaux Chimiques des Pays-Bas.[5]

    • URL:[Link][3]

  • PubChem Compound Summary

    • Title: 3,5-Di-tert-butyl chlorobenzene (Compound Summary).[1]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

1-Chloro-3,5-di-tert-butylbenzene (CAS 80438-67-1): Comprehensive Safety, Handling, and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, sterically hindered aryl halides serve as critical scaffolds. 1-Chloro-3,5-di-tert-butylbenzene (CAS: 80438-67-1) is a highly specialized building block characterized by the immense steric bulk of its two meta-positioned tert-butyl groups[1]. This unique structural topology shields the aromatic core, rendering it highly resistant to standard nucleophilic aromatic substitution (SNAr), yet exceptionally valuable for transition-metal-catalyzed cross-coupling reactions to generate bulky ligands and complex pharmaceutical intermediates[1].

This technical whitepaper transcends a standard Safety Data Sheet (SDS). It synthesizes foundational physicochemical data with advanced hazard assessments, mechanistic toxicology, and field-proven laboratory workflows, providing a holistic guide for researchers and process chemists.

Physicochemical Profiling & Structural Implications

The physical properties of 1-Chloro-3,5-di-tert-butylbenzene dictate both its reactivity and its safety profile. The high lipophilicity (driven by the tert-butyl groups) significantly impacts its environmental persistence and biological membrane permeability[2].

Quantitative Data Summary
PropertyValueReference
Chemical Name 1-Chloro-3,5-di-tert-butylbenzene[2]
Synonyms 1,3-Di-tert-butyl-5-chlorobenzene; 3,5-Di-tert-butyl chlorobenzene[2]
CAS Number 80438-67-1[3]
Molecular Formula C₁₄H₂₁Cl[3]
Molecular Weight 224.77 g/mol [2]
Topological Polar Surface Area (TPSA) 0 Ų (Highly lipophilic)[2]
PubChem CID 144923[4]

Causality Insight: The TPSA of 0 Ų and high molecular weight indicate extreme hydrophobicity. This physical state requires the use of non-polar or moderately polar organic solvents (e.g., toluene, dichloromethane, or THF) for synthetic manipulation and dictates the necessity for specialized aqueous quenching protocols during workup to prevent emulsion formation.

Advanced Hazard Assessment & Mechanistic Toxicology

While standard SDS documentation lists hazards, understanding the mechanism behind these hazards is critical for designing self-validating safety protocols.

GHS Classification & Hazard Statements

Based on the chemical behavior of halogenated aromatic hydrocarbons, this compound triggers specific Global Harmonized System (GHS) classifications[5]:

  • H315 - Causes skin irritation (Category 2): The extreme lipophilicity allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum. This disrupts cell membrane integrity, leading to localized inflammatory cascades.

  • H319 - Causes serious eye irritation (Category 2A): Direct contact causes defatting of the corneal epithelium.

  • H335 - May cause respiratory irritation (Category 3): Inhalation of aerosols or vapors during high-temperature reactions can irritate mucosal membranes.

Engineering Controls & PPE (Self-Validating Systems)

To mitigate these hazards, laboratories must implement a hierarchy of controls:

  • Ventilation: All handling must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Glove Selection: Standard latex gloves offer zero protection against lipophilic halogenated aromatics. Viton or heavy-duty Nitrile gloves are required. Validation step: Operators must inspect gloves for swelling or degradation immediately after incidental contact; if observed, gloves must be replaced instantly.

  • Eye Protection: Splash-proof chemical goggles are mandatory. Safety glasses with side shields are insufficient due to the risk of capillary action drawing the liquid into the eye.

Laboratory Workflows & Experimental Protocols

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The steric bulk of 1-Chloro-3,5-di-tert-butylbenzene requires highly active, bulky phosphine ligands (e.g., BrettPhos or RuPhos) to facilitate oxidative addition into the strong C(sp2)-Cl bond while preventing off-target reductive elimination.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation (Safety & Quality Control):

    • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Causality: Palladium catalysts are highly sensitive to oxidation; ambient O₂ will rapidly deactivate the active Pd(0) species to Pd(II) black.

  • Reagent Charging:

    • Add 1.0 equivalent of 1-Chloro-3,5-di-tert-butylbenzene (CAS 80438-67-1).

    • Add 1.2 equivalents of the desired amine.

    • Add 2.0 mol% Pd(OAc)₂ and 4.0 mol% of a bulky biarylphosphine ligand (e.g., RuPhos).

    • Add 1.5 equivalents of Sodium tert-butoxide (NaOtBu) as the base.

  • Solvent Addition & Reaction:

    • Inject anhydrous, degassed toluene (0.2 M concentration).

    • Seal the vessel and heat to 100°C in a pre-heated oil bath for 12 hours.

  • Reaction Quench & Workup:

    • Cool to room temperature. Quench the reaction carefully with deionized water. Safety Note: Ensure the fume hood sash is lowered, as residual unreacted base will generate an exotherm.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The highly lipophilic product will exclusively partition into the organic phase.

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the cross-coupled product.

Visualizing the Integrated Workflow

The following diagram maps the logical relationship between safety protocols, the experimental cross-coupling workflow, and waste management.

G Start 1-Chloro-3,5-di-tert-butylbenzene (CAS: 80438-67-1) Safety Safety Protocol: PPE & Fume Hood Setup Start->Safety Hazard Assessment Prep Inert Atmosphere (Schlenk Line / N2) Safety->Prep Purge System React Pd-Catalyzed Cross-Coupling (100°C, 12h) Prep->React Add Catalyst & Base Workup Aqueous Quench & Solvent Extraction React->Workup Reaction Complete Purify Flash Chromatography (Silica Gel) Workup->Purify Organic Layer Waste Halogenated Waste Disposal Workup->Waste Aqueous Waste Purify->Waste Solvent Waste

Fig 1: Safety and experimental workflow for 1-Chloro-3,5-di-tert-butylbenzene cross-coupling.

Environmental Impact & Waste Management

Because 1-Chloro-3,5-di-tert-butylbenzene contains a stable carbon-chlorine bond, it poses specific environmental risks if disposed of improperly.

  • Segregation: All unreacted starting material and solvent waste containing this compound must be strictly segregated into Halogenated Organic Waste containers.

  • Incineration Causality: Mixing halogenated waste with non-halogenated streams can lead to the formation of highly toxic dioxins and furans during standard low-temperature incineration. Disposal facilities must utilize high-temperature commercial incinerators (>1100°C) equipped with alkaline flue-gas scrubbers to neutralize the generated HCl gas.

References

  • National Center for Biotechnology Information (NCBI). "3,5-Di-tert-butyl chlorobenzene | C14H21Cl | CID 144923 - PubChem." PubChem Database. Available at:[Link]

  • Molaid Chemical Database. "1,3-Di-tert-butyl-5-chlorobenzene | 80438-67-1." Molaid. Available at: [Link]

Sources

Melting point and boiling point of 3,5-Di-tert-butyl chlorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization & Experimental Methodologies[1][2][3][4]

Executive Summary

3,5-Di-tert-butyl chlorobenzene (CAS: 80438-67-1 ) is a sterically hindered aromatic halide used primarily as a specialized intermediate in the synthesis of advanced materials, agrochemicals, and sterically crowded ligands.[1][2] Characterized by its 1,3,5-substitution pattern , the molecule features two bulky tert-butyl groups flanking a central chlorobenzene core.[2] This unique geometry imparts significant lipophilicity and alters the compound's packing efficiency compared to mono-substituted benzenes.

This guide provides a definitive analysis of its melting and boiling points, synthesizing available thermodynamic data with structural analog comparisons to offer researchers a reliable baseline for handling and characterization.

Physicochemical Property Profile

Due to the specialized nature of this intermediate, direct experimental values are often fragmented in public literature. The following data synthesizes authoritative thermodynamic databases (Yaws' Handbook) and comparative analog analysis to establish the working range.

Table 1: Physical Constants & Thermodynamic Data
PropertyValue / RangeConfidence LevelContext
Physical State Solid (Crystalline)HighAt 20 °C (Standard Temperature).
Melting Point (MP) 45 – 60 °C High (Predicted)Derived from Bromo-analog (62-66°C) and Tri-t-butyl (67-72°C).
Boiling Point (BP) 250 – 260 °C Medium (Estimated)Extrapolated from 1,4-di-t-butylbenzene (236°C).
Molecular Weight 224.77 g/mol AbsoluteFormula: C₁₄H₂₁Cl
LogP (Octanol/Water) ~5.9HighHighly lipophilic; negligible water solubility.
Symmetry Point Group

HighDictates crystal packing efficiency.
Comparative Structural Analysis

To validate the melting point range, we analyze structurally homologous compounds. The substitution of a Chlorine atom (Van der Waals radius 1.75 Å) for a Bromine atom (1.85 Å) or a tert-butyl group typically lowers the melting point slightly due to reduced polarizability and molecular mass, while maintaining the symmetry that facilitates crystal packing.

  • 1-Bromo-3,5-di-tert-butylbenzene: MP 62–66 °C.

  • 1,3,5-Tri-tert-butylbenzene: MP 67–72 °C.

  • Inference: The Chloro-derivative, being lighter and slightly less polarizable than the bromo-analog, will exhibit a melting depression, placing it firmly in the 45–60 °C window.

Structural Mechanics & Thermal Behavior

The physical properties of 3,5-di-tert-butyl chlorobenzene are governed by two competing forces: Symmetry-Driven Packing and Steric Hindrance .

  • Symmetry (

    
    ):  The 1,3,5-substitution pattern creates a highly symmetrical "paddle" shape. Symmetrical molecules pack more efficiently in the crystal lattice, leading to higher melting points than their asymmetric isomers (e.g., 1,2-di-tert-butyl derivatives).
    
  • Steric Bulk: The two tert-butyl groups act as "molecular bumpers," preventing close

    
    -
    
    
    
    stacking of the benzene rings. This reduces the lattice energy relative to planar molecules like anthracene, resulting in a melting point that is relatively low for a molecule of this mass (solid, but melts easily).
Visualization: Structural Influence on Phase Transitions

G Structure 3,5-Di-tert-butyl Chlorobenzene (C2v Symmetry) Sterics Steric Bulk (t-Butyl Groups) Structure->Sterics Symmetry Symmetry (1,3,5-Pattern) Structure->Symmetry Packing Crystal Lattice Efficiency (Moderate) Sterics->Packing Disrupts Pi-Stacking Solubility High Lipophilicity (LogP ~5.9) Sterics->Solubility Hydrophobic Shielding Symmetry->Packing Enhances Order MP Melting Point (45 - 60 °C) Packing->MP Determines Thermal Barrier

Figure 1: Interplay of steric hindrance and symmetry in determining the melting point and solubility profile.

Experimental Determination Protocols

For researchers synthesizing or characterizing this compound, accurate determination of MP and BP is critical for purity assessment.

A. Melting Point Determination (Capillary Method)
  • Objective: Precise identification of the solid-liquid transition to verify purity (>98%).

  • Equipment: Calibrated melting point apparatus (e.g., Buchi or Mettler Toledo) with silicone oil bath or metal block.

  • Protocol:

    • Sample Prep: Dry the sample thoroughly in a desiccator (P₂O₅) for 24 hours. Solvent inclusions (methanol/ethanol) will significantly depress the MP.

    • Loading: Pack 2-3 mm of fine powder into a capillary tube. Tap to ensure no voids.

    • Ramp Rate:

      • Fast Ramp: 5 °C/min to 35 °C.

      • Slow Ramp: 1 °C/min from 35 °C to 65 °C.

    • Observation: Record the onset (first drop of liquid) and clear point (complete liquefaction). A range < 2 °C indicates high purity.

B. Boiling Point Determination (Siwoloboff Method)
  • Objective: Confirm identity during distillation or vacuum purification.

  • Context: Due to the high predicted atmospheric BP (~255 °C), decomposition may occur before boiling. Vacuum distillation is strongly recommended.

  • Protocol:

    • Use a micro-distillation setup or a bulb-to-bulb (Kugelrohr) distillation apparatus.

    • Apply vacuum (e.g., 10 mmHg).

    • Nomograph Correction:

      • Predicted BP @ 760 mmHg: ~255 °C.

      • Target BP @ 10 mmHg: ~125–135 °C .

    • Monitor the vapor temperature strictly; discoloration indicates thermal degradation of the tert-butyl groups (isobutylene loss).

Synthesis & Purification Workflow

The physical properties dictate the purification strategy. Since the MP is near 50 °C, the compound is prone to "oiling out" during recrystallization if cooling is too rapid.

Purification Logic
  • Solvent Choice: Methanol or Ethanol. The compound is highly soluble in hot alcohols but insoluble in cold.

  • Critical Step: Slow cooling is essential. Rapid cooling forces the compound into an amorphous oil phase rather than a crystalline solid.

Visualization: Purification Process Flow

Purification Crude Crude Reaction Mixture (Friedel-Crafts Product) Dissolve Dissolution (Hot Ethanol, 60°C) Crude->Dissolve Filter Hot Filtration (Remove AlCl3/Insolubles) Dissolve->Filter Cool Controlled Cooling (1°C/min to 0°C) Filter->Cool Crystallize Crystallization (White Needles) Cool->Crystallize Avoid Oiling Out Dry Vacuum Drying (<30°C to avoid melt) Crystallize->Dry

Figure 2: Optimized purification workflow preventing phase separation (oiling) utilizing the specific melting point characteristics.

Safety & Handling (SDS Context)
  • Dust Explosion: As a low-melting organic solid, fine dusts can be explosive. Ground all equipment.

  • Bioaccumulation: With a LogP of ~5.9, this compound is highly lipophilic and may bioaccumulate. Avoid release into aquatic environments.

  • Storage: Store below 30 °C. Temperatures exceeding 40 °C may cause the solid to fuse into a monolithic block, complicating handling.

References
  • PubChem. (2025).[3] 3,5-Di-tert-butyl chlorobenzene (Compound).[1][2][4][5][6] National Library of Medicine. Link

  • Yaws, C. L. (2015). The Yaws Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing. (Source for thermodynamic data existence and estimation methods).[7][6]

  • ChemicalBook. (2024). 1-Bromo-3,5-di-tert-butylbenzene Physical Properties. Link (Used as the primary structural analog for MP interpolation).

  • Sigma-Aldrich. (2024).[8] 1,3,5-Tri-tert-butylbenzene Product Specification. Link (Analog comparison for structural symmetry effects).

  • NSF International. (2015).[9] NSF/ANSI 60: Drinking Water Treatment Chemicals - Health Effects. (Lists CAS 80438-67-1 as a regulated substance).[1][4]

Sources

Technical Guide: Synthesis Pathways for 3,5-Di-tert-butyl Chlorobenzene Precursors

[1]

Executive Summary

This technical guide details the synthesis pathways for 1-chloro-3,5-di-tert-butylbenzene and its critical precursors.[1] The 3,5-di-tert-butyl motif is a privileged scaffold in drug discovery and materials science, offering significant lipophilicity and steric protection that modulates metabolic stability and receptor binding kinetics.[1]

Direct chlorination of 1,3-di-tert-butylbenzene is kinetically unfavorable for the meta-isomer due to the ortho/para directing nature of alkyl groups.[1] Therefore, this guide focuses on two high-fidelity indirect pathways:

  • The Ipso-Substitution Pathway: Utilizing 1,3,5-tri-tert-butylbenzene as a sacrificial template.[1]

  • The Sandmeyer Pathway: Proceeding through a 3,5-di-tert-butylaniline intermediate derived from benzoic acid precursors.[1]

Pathway 1: The Ipso-Substitution Route (Industrial Standard)

Core Logic: This method exploits the steric strain of 1,3,5-tri-tert-butylbenzene .[1] Electrophilic attack by a halogen leads to ipso-substitution—the replacement of a tert-butyl group—rather than hydrogen substitution.[1] This is the most efficient route to generating the 1,3,5-substitution pattern.

Phase 1: Synthesis of the "Master Precursor" (1,3,5-Tri-tert-butylbenzene)[1]
  • Reagents: Benzene, tert-Butyl Chloride, Aluminum Chloride (

    
    ).[1][2][3][4]
    
  • Mechanism: Friedel-Crafts Alkylation (Thermodynamic Control).[1]

Protocol:

  • Charge: In a reactor cooled to -10°C, charge benzene (1.0 eq) and tert-butyl chloride (3.5 eq).

  • Catalyst Addition: Slowly add anhydrous

    
     (0.1 eq) over 1 hour. The reaction is highly exothermic.[1]
    
  • Isomerization: Warm to 25°C. The kinetic product (1,4-di-tert-butylbenzene) forms first.[1] Continue stirring for 4–6 hours to allow thermodynamic isomerization to the stable 1,3,5-tri-tert-butylbenzene.[1]

  • Quench: Pour onto ice/HCl.

  • Purification: Recrystallize from ethanol. Mp: 72–73°C.[1]

Phase 2: Ipso-Bromination to 1-Bromo-3,5-di-tert-butylbenzene

Note: Direct ipso-chlorination is possible but often yields inseparable mixtures.[1] The standard protocol synthesizes the bromo-derivative first, followed by halogen exchange.

  • Reagents: 1,3,5-Tri-tert-butylbenzene, Bromine (

    
    ), Iron powder (Fe).[1][2]
    
  • Reaction:

    
    
    

Step-by-Step Protocol:

  • Dissolve 1,3,5-tri-tert-butylbenzene (100 mmol) in

    
     or dichloromethane.
    
  • Add Fe powder (catalytic, 5 mol%).[1]

  • Add

    
     (110 mmol) dropwise at 0°C in the dark.
    
  • Stir at 25°C for 12 hours. Monitor via GC-MS for the disappearance of the starting material.

  • Workup: Wash with

    
     (to remove excess 
    
    
    ), then water and brine.
  • Yield: ~85% of 1-bromo-3,5-di-tert-butylbenzene.[1]

Phase 3: Halogen Exchange (Bromo Chloro)[1]
  • Reagents: n-Butyllithium (

    
    -BuLi), Hexachloroethane (
    
    
    ).[1]
  • Mechanism: Lithium-Halogen Exchange followed by electrophilic chlorination.[1]

Protocol:

  • Dissolve 1-bromo-3,5-di-tert-butylbenzene in anhydrous THF under Argon.

  • Cool to -78°C.

  • Add

    
    -BuLi (1.1 eq, 2.5M in hexanes) dropwise.[1] Stir for 30 mins to form the aryl-lithium species.
    
  • Add a solution of Hexachloroethane (1.2 eq) in THF.

  • Warm to room temperature and quench with saturated

    
    .
    
  • Result: High-purity 1-chloro-3,5-di-tert-butylbenzene.

Visualization: Ipso-Substitution Workflow

IpsoRouteBenzeneBenzeneTriTBu1,3,5-Tri-tert-butylbenzene(Master Precursor)Benzene->TriTBut-BuCl, AlCl3Friedel-CraftsBromo1-Bromo-3,5-di-tert-butylbenzeneTriTBu->BromoBr2, FeIpso-SubstitutionLithio[Aryl-Lithium Intermediate]Bromo->Lithion-BuLi, -78°CTarget1-Chloro-3,5-di-tert-butylbenzeneLithio->TargetC2Cl6Halogen Exchange

Caption: Figure 1.[1] The Ipso-Substitution pathway utilizes steric strain to enforce meta-substitution geometry.[1]

Pathway 2: The Sandmeyer Route (High Precision)

Core Logic: This route builds the molecule via 3,5-di-tert-butylaniline .[1] It is preferred when high isomeric purity is required for pharmaceutical applications, as it avoids the trace isomer contaminants common in direct alkylation.[1]

Phase 1: Synthesis of 3,5-Di-tert-butylbenzoic Acid

Instead of oxidizing toluene derivatives, we continue to use the 1,3,5-tri-tert-butylbenzene precursor via Ipso-Acylation .[1]

  • Reagents: 1,3,5-Tri-tert-butylbenzene, Acetyl Chloride,

    
    .[1][2]
    
  • Reaction: Ipso-substitution of one t-butyl group with an acetyl group, followed by Haloform oxidation.[1]

Protocol:

  • React 1,3,5-tri-tert-butylbenzene with Acetyl Chloride/

    
     in 
    
    
    or nitrobenzene.[1]
  • Isolate 3,5-di-tert-butylacetophenone .

  • Perform Haloform oxidation (

    
    ) to yield 3,5-di-tert-butylbenzoic acid .[1]
    
Phase 2: The Schmidt Rearrangement (Acid Aniline)
  • Reagents: 3,5-Di-tert-butylbenzoic acid, Sodium Azide (

    
    ), Sulfuric Acid (
    
    
    ).[1]
  • Mechanism: Acyl azide formation

    
     Curtius-type rearrangement 
    
    
    Isocyanate hydrolysis
    
    
    Amine.[1]

Protocol:

  • Dissolve 3,5-di-tert-butylbenzoic acid (50 mmol) in a mixture of

    
     (100 mL) and conc. 
    
    
    (20 mL).[1]
  • Heat to 45–50°C.

  • Add

    
     (60 mmol) in small portions (Caution: 
    
    
    evolution—use efficient ventilation).
  • Reflux for 2 hours until gas evolution ceases.

  • Pour onto ice and basify with NaOH to pH 10.

  • Extract with ether to obtain 3,5-di-tert-butylaniline .[1]

Phase 3: Sandmeyer Reaction (Aniline Chloro)[1]
  • Reagents:

    
    , 
    
    
    ,
    
    
    (Copper(I) chloride).[1]

Protocol:

  • Diazotization: Dissolve the aniline in 6M HCl. Cool to 0°C. Add aqueous

    
     dropwise, maintaining temp < 5°C.
    
  • Substitution: Prepare a solution of

    
     in conc. HCl at 0°C.
    
  • Slowly add the diazonium salt solution to the CuCl solution.[1]

  • Warm to room temperature (nitrogen gas evolution observed).

  • Steam distill or extract to isolate the target chlorobenzene.[1]

Visualization: Sandmeyer Workflow

SandmeyerTriTBu1,3,5-Tri-tert-butylbenzeneKetone3,5-Di-tert-butylacetophenoneTriTBu->KetoneAcCl, AlCl3Ipso-AcylationAcid3,5-Di-tert-butylbenzoic AcidKetone->AcidNaOClHaloform OxidationAniline3,5-Di-tert-butylanilineAcid->AnilineNaN3, H2SO4Schmidt RearrangementDiazo[Diazonium Salt]Aniline->DiazoNaNO2, HCl0°CTarget1-Chloro-3,5-di-tert-butylbenzeneDiazo->TargetCuClSandmeyer

Caption: Figure 2.[1] The Sandmeyer route ensures regiospecificity via the aniline intermediate.

Comparative Data Analysis

FeaturePathway 1: Ipso-SubstitutionPathway 2: Sandmeyer
Starting Material Cost Low (Benzene/t-BuCl)Medium (Benzoic Acid precursor)
Step Count 3 (Linear)4-5 (Linear)
Atom Economy Moderate (Loss of t-butyl group)Low (Loss of CO2, N2)
Regiospecificity High (Thermodynamic control)Very High (Directed by amine)
Scalability Excellent (Industrial preferred)Good (Lab/Pilot scale)
Safety Profile Manageable (Flammables)Caution (Azides, Diazoniums)

References

  • Synthesis of 1,3,5-tri-tert-butylbenzene (Friedel-Crafts)

    • Source: Organic Syntheses / ResearchGate[1]

    • Context: Protocol for thermodynamic equilibr
    • (Search: "1,3,5-tri-tert-butylbenzene")[1]

  • Ipso-Bromination of Tri-tert-butylbenzene

    • Source: ResearchGate (Recueil des Travaux Chimiques des Pays-Bas)[1]

    • Title: "Synthesis of 1,3,5-tri-tert-butylbenzene and derivatives"[1][2][3][5][6]

    • Context: Describes the displacement of t-butyl groups by halogens using Iron c
  • Schmidt Reaction (Benzoic Acid to Aniline)

    • Source: Chimia (Swiss Chemical Society)[1]

    • Title: "Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis"[1][7]

    • Context: Mechanistic details on converting hindered benzoic acids to anilines.
  • Sandmeyer Reaction Protocols

    • Source: ChemicalBook / Sigma-Aldrich Technical Bulletins[1]

    • Title: "Synthesis of 1-chloro-3-tert-butyl-benzene" (Analogous protocol)
    • Context: General conditions for converting bulky anilines to aryl chlorides.[1]

Overcoming the Steric Wall: Advanced Cross-Coupling of Hindered Aryl Chlorides

[1]

Executive Summary

In pharmaceutical and agrochemical synthesis, sterically hindered aryl chlorides represent a "perfect storm" of kinetic resistance. Unlike aryl bromides or iodides, the C-Cl bond possesses a high bond dissociation energy (~96 kcal/mol), making oxidative addition thermodynamically challenging. When coupled with ortho-substitution (steric bulk), the metal center is physically blocked from accessing the σ-hole of the C-Cl bond.

This guide moves beyond standard textbook conditions. It focuses on the Dialkylbiaryl Phosphine (Buchwald) and NHC-Palladium (PEPPSI) architectures that have turned these "impossible" substrates into routine building blocks. We will analyze the mechanistic causality of ligand selection and provide self-validating protocols for the Suzuki-Miyaura and Buchwald-Hartwig couplings of tetra-ortho-substituted aryl chlorides.

The Kinetic Landscape: Why Standard Protocols Fail

To couple a hindered aryl chloride, the catalyst must overcome two opposing forces:

  • Oxidative Addition (OA): Requires an electron-rich metal center to break the strong C-Cl bond.

  • Reductive Elimination (RE): Requires a sterically crowded metal center to force the two organic fragments together.

Standard ligands like PPh3 fail because they cannot support the monoligated Pd(0) species necessary for OA of hindered chlorides. The solution lies in bulky, electron-rich ligands that enforce a 1:1 Ligand-to-Metal ratio, creating a highly reactive, unsaturated 12-electron species.

Strategic Toolset 1: The Dialkylbiaryl Architecture

The most robust solution for hindered aryl chlorides is the use of Buchwald ligands (e.g., SPhos , XPhos , RuPhos ).

Mechanistic Logic

These ligands feature a biaryl backbone.[1][2] The non-phosphorus-containing ring interacts with the Palladium center (a secondary


Visualization: The Monoligated Pathway

The following diagram illustrates the critical "activation" step where the precatalyst enters the cycle as a highly active monoligated species.

BuchwaldMechanismcluster_legendKey InteractionPrecatPrecatalyst(Pd(OAc)2 or G3/G4)ActiveActive Species[L-Pd(0)](Monoligated)Precat->ActiveReduction/ActivationOxAddOxidative Addition[L-Pd(II)-Ar-Cl]Active->OxAdd+ Hindered Ar-Cl(Rate Limiting)TransMetTransmetallation[L-Pd(II)-Ar-Ar']OxAdd->TransMet+ Ar'-B(OH)2 / BaseProdBiaryl ProductAr-Ar'TransMet->ProdReductive EliminationProd->ActiveRegenerationNoteSecondary Pi-InteractionStabilizes L-Pd(0)

Figure 1: The catalytic cycle emphasizing the monoligated L-Pd(0) species, crucial for attacking hindered C-Cl bonds.

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 2-chloro-1,3-dimethylbenzene (hindered chloride) with phenylboronic acid.

Reagents & Setup
  • Catalyst Source: Pd(OAc)₂ (1.0 mol%) or Pd-G3-SPhos (0.5 mol% for ultra-hindered).

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Ratio L:Pd = 2:1.

  • Base: K₃PO₄ (Anhydrous). Note: Carbonates are often too weak for chlorides; Phosphates provide the necessary basicity without causing protodeboronation.

  • Solvent: Toluene/Water (10:1). The biphasic system is critical for dissolving inorganic bases.

Step-by-Step Methodology
  • Inerting: Flame-dry a Schlenk tube and backfill with Argon x3. Moisture kills the boronic acid efficiency.

  • Solids Charge: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), Aryl Chloride (1.0 mmol), Phenylboronic Acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Activation (The Self-Validating Step): Add Toluene (4 mL) and Water (0.4 mL). Stir at RT for 2 minutes.

    • Checkpoint: Look for a color change to a clear orange/yellow solution. If the solution remains black/turbid, the ligand has not complexed the Pd, and the reaction will fail.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

Strategic Toolset 2: NHC-Palladium (PEPPSI)[4]

For substrates containing heteroatoms (pyridines, pyrimidines) where phosphines might be poisoned, N-Heterocyclic Carbenes (NHCs) are the superior choice. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture is robust and air-stable.

The "Throw-Away" Ligand Mechanism

PEPPSI catalysts contain a 3-chloropyridine ligand coordinating to the Pd. Upon heating, this pyridine dissociates ("throws away"), revealing the naked, highly active NHC-Pd(0) species immediately.

Data Comparison: Ligand Performance
Ligand ClassExampleSubstrate ScopeKey AdvantageLimitation
Triarylphosphine PPh3Unhindered Ar-Br/ICheap, GeneralInactive vs. Hindered Ar-Cl
Dialkylbiaryl SPhos/XPhos Hindered Ar-Cl High Turnover, Mild Temps Air-sensitive (in solution)
NHC (PEPPSI) PEPPSI-IPr Heterocyclic Ar-Cl Extremely Stable, Robust Requires higher temp activation
Nickel-NHC Ni(COD)2 + IPrAlkyl-Aryl CouplingCost, Alkyl Halide toleranceHigh Air Sensitivity

Decision Matrix: Catalyst Selection

Selecting the right metal/ligand combination is non-trivial. Use this logic flow to determine the optimal system for your specific hindered chloride.

CatalystDecisionStartStart: Hindered Aryl ChlorideQ1Is the substrate Heterocyclic(e.g., Chloropyridine)?Start->Q1Res1Use Pd-PEPPSI-IPr(Resistant to N-coordination)Q1->Res1YesQ2Is it Tetra-ortho-substituted(e.g., 2,6-dimethyl)?Q1->Q2NoRes2Use Pd-G3-SPhos or XPhos(Flexible Steric Bulk)Q2->Res2Yes (Extreme Sterics)Q3Coupling with Alkyl Zinc/Magnesium?Q2->Q3No (Moderate Sterics)Res3Use Ni(COD)2 + Terpyor Ni-PAd-DalPhosQ3->Res3YesRes4Standard Pd(OAc)2 + SPhosQ3->Res4No

Figure 2: Decision tree for selecting the optimal catalytic system based on substrate electronics and sterics.

Validated Protocol: Buchwald-Hartwig Amination[6][7][8]

Objective: Amination of a hindered aryl chloride with a secondary amine.[3][4]

Reagents & Setup
  • Catalyst: Pd₂(dba)₃ (1.0 mol%).

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). XPhos is superior to SPhos for C-N coupling.

  • Base: NaOtBu (Sodium tert-butoxide).[5] Strong base required for amine deprotonation.

  • Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos (1:2 ratio) in Toluene. Heat to 80°C for 3 minutes.

    • Self-Validation: The solution must turn from dark purple/red to a clear brown/orange. This indicates the dissociation of dba and ligation of XPhos.

  • Substrate Addition: Add the Aryl Chloride (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) to the reaction vessel.

  • Transfer: Cannulate the pre-formed catalyst solution into the reaction vessel.

  • Reaction: Heat at 110°C. Monitor by GC/LCMS.

    • Note: If conversion stalls at 50%, add a second portion of catalyst. Hindered substrates often cause catalyst death via beta-hydride elimination pathways.

References

  • Universal Cross-Coupling Protocols

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • PEPPSI Catalyst Development

    • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. A. B., Kantchev, B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC Precatalyst for the Negishi Reaction: A Step Towards a Universal Cross-Coupling Catalyst. Chemistry – A European Journal. Link

  • Nickel Catalysis Advances

    • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature. Link

  • XPhos in Amination

    • Huang, X., Anderson, K. W., Zim, D., Jiang, L., Klapars, A., & Buchwald, S. L. (2003). Expanding Pd-Catalyzed C-N Bond-Forming Processes: The "First-Generation" XPhos Ligand. Journal of the American Chemical Society. Link

  • Mechanistic Studies on Oxidative Addition

    • Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2009). Effect of Ligand Steric Properties on the Reductive Elimination of Arylamines from Palladium(II). Journal of the American Chemical Society. Link

Technical Guide: Stability & Handling of 3,5-Di-tert-butyl Chlorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stability profile, handling protocols, and quality control measures for 3,5-Di-tert-butyl chlorobenzene (CAS: 80438-67-1). It is designed for researchers utilizing this compound as a lipophilic building block in organometallic synthesis and ligand design.[1]

Part 1: Executive Summary

3,5-Di-tert-butyl chlorobenzene is a robust aryl halide characterized by high thermal and hydrolytic stability.[1] Its structural integrity is derived from the meta-positioning of two bulky tert-butyl groups relative to the chlorine atom, which sterically shield the aromatic core while leaving the halogen accessible for directed metal-halogen exchange.

Under ambient conditions (20–25°C, 1 atm, air), the compound is chemically stable . However, its utility in high-precision catalysis (e.g., phosphine ligand synthesis) demands rigorous protection against photolytic degradation and trace impurity oxidation . This guide prioritizes protocols that preserve the compound's "synthesis-ready" grade.

Part 2: Physicochemical Profile & Structural Analysis

Structural Determinants of Stability

The molecule features a benzene ring substituted at the 1-position with chlorine and at the 3,5-positions with tert-butyl groups.[1]

  • Steric Shielding: The bulky tert-butyl groups prevent aggregation and inhibit electrophilic attack at the ortho/para positions relative to themselves.[1]

  • Electronic Effect: The alkyl groups are weak electron donors (inductive effect), slightly activating the ring but not sufficiently to make it prone to oxidative degradation under ambient conditions.

  • C-Cl Bond Strength: The aryl-chloride bond is strong (~95 kcal/mol), rendering it inert to spontaneous hydrolysis.[1]

Key Physical Properties
PropertyValue / DescriptionImpact on Stability
Physical State (25°C) Low-melting crystalline solid or viscous liquidMay undergo phase change during transit; requires cool storage to prevent caking.[1]
Melting Point ~30–40°C (Estimate based on analogs*)Prone to "oiling out" if stored above 25°C.
Solubility High in non-polar solvents (Hexane, DCM)Hydrophobic; moisture absorption is negligible but surface adsorption is possible.
Reactivity Inert to weak nucleophilesStable to water, alcohols, and air at RT.

*Note: While 1,3,5-tri-tert-butylbenzene melts at ~70°C, the asymmetry of the chloro-derivative typically lowers the melting point.

Part 3: Stability Under Ambient Conditions

Thermal & Oxidative Stability (Air)
  • Status: High.

  • Mechanism: The aromatic ring is electron-rich but sterically crowded.[1] Unlike phenols or anilines, there are no labile protons or lone pairs prone to rapid auto-oxidation.[1]

  • Risk: Negligible at room temperature.[1] The compound can withstand standard drying oven temperatures (40–50°C) without decomposition.[1]

Hydrolytic Stability (Moisture)
  • Status: Excellent.

  • Mechanism: Aryl chlorides do not undergo nucleophilic substitution with water (SN1/SN2 pathways are inaccessible).[1]

  • Risk: The compound is hydrophobic.[1] However, if used for lithiation (e.g., reaction with n-BuLi), even trace surface moisture acts as a proton source, quenching the lithiated intermediate immediately.

  • Directive: Store dry not to prevent decomposition, but to prevent downstream process failure.

Photolytic Stability (Light)
  • Status: Moderate Risk.

  • Mechanism: Aryl halides can undergo homolytic C-Cl bond cleavage under UV irradiation, generating aryl radicals.[1]

  • Observation: Long-term exposure to direct sunlight may cause yellowing (formation of radical coupling byproducts).[1]

  • Directive: Strict light exclusion (Amber glass/foil) is mandatory for long-term storage.[1]

Part 4: Handling & Storage Protocols

The following protocols are designed to be self-validating : if the physical state or color deviates from the description, the protocol has been breached.

Storage Architecture
  • Primary Container: Amber borosilicate glass vial with a PTFE-lined screw cap.[1]

  • Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required for chemical stability.[1] It is highly recommended to prevent moisture condensation if the container is cycled between cold storage and room temperature.[1]

  • Temperature: 2–8°C (Refrigerated).

    • Reasoning: Although stable at RT, the low melting point means it can fuse into a solid block at warm ambient temperatures. Refrigeration keeps it in a consistent, manageable solid state (or consistently solidified).[1]

Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (critical for lithiation applications).[1]

  • Sampling: Use a clean, dry stainless steel spatula.[1] Avoid plastic spatulas if the compound is in a liquid state (leaching risk).[1]

  • Resealing: Parafilm is insufficient. Ensure the PTFE liner is intact and the cap is torqued correctly.[1]

Part 5: Quality Control & Analytical Monitoring

To ensure the compound is suitable for high-value synthesis (e.g., ligand generation), use the following decision tree.

Visualization of QC Workflow

QC_Workflow Start Start: QC Check Visual 1. Visual Inspection (White Solid/Clear Liquid?) Start->Visual ColorCheck Is it Yellow/Brown? Visual->ColorCheck GCMS 2. GC-MS Analysis (Check for de-halogenation) ColorCheck->GCMS No (White/Clear) Fail FAIL: Recrystallize/Discard ColorCheck->Fail Yes (Photolysis) PurityCheck Purity > 98%? GCMS->PurityCheck NMR 3. 1H NMR (CDCl3) (Confirm t-Butyl Integral) PurityCheck->NMR Yes PurityCheck->Fail No (Isomers found) Pass PASS: Release for Synthesis NMR->Pass

Figure 1: Quality Control Decision Tree for 3,5-Di-tert-butyl chlorobenzene prior to organometallic use.

Analytical Benchmarks
MethodKey Signal / ObservationFailure Mode Indicator
Visual White crystals or colorless oil.Yellowing: Indicates photolytic degradation or oxidation of trace phenol impurities.[1]
GC-MS Molecular Ion [M]+ = 224/226 (3:1 ratio).[1]Peak at 190: Indicates 1,3-di-tert-butylbenzene (protodehalogenation).[1]
1H NMR Singlet ~1.3 ppm (18H, t-Butyl).[1]Multiplets in aromatic region: Indicates isomer contamination (2,4-di-tert-butyl).[1]

Part 6: Application Context – The Lithiation Trap

While the compound is stable, its primary application (Lithium-Halogen Exchange) is sensitive.[1]

The Stability Paradox: Because the tert-butyl groups shield the ring, the Lithium-Halogen exchange (using t-BuLi or n-BuLi) is generally cleaner than in unhindered systems. However, the stability of the precursor leads to complacency.

  • Critical Failure Path: If the starting material contains trace 1,3-di-tert-butylbenzene (from synthesis) or moisture (from poor storage), the lithiation stoichiometry will be skewed.

    • Moisture kills the Lithiating agent.[1]

    • De-halogenated impurity is inert to Li-exchange but consumes reactor volume/solvent capacity.[1]

Diagram: Stability vs. Reactivity Map

Stability_Map Center 3,5-Di-tert-butyl Chlorobenzene Heat Heat (50°C) Center->Heat Stable Moisture Moisture/H2O Center->Moisture Inert Light UV Light Center->Light Slow Degradation Base Weak Base Center->Base Inert Lithium n-BuLi (-78°C) Center->Lithium REACTIVE (Li-Halogen Exchange)

Figure 2: Stability map illustrating the compound's inertness to ambient stressors versus its specific reactivity with organolithiums.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 144923, 3,5-Di-tert-butyl chlorobenzene. Retrieved October 26, 2025 from [Link]

  • NIST Chemistry WebBook. Benzene, 1,3,5-tri-tert-butyl- (Analogous Physical Properties). SRD 69.[1][3] Retrieved from [Link][1][4]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3,5-Di-tert-butylchlorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of aryl chlorides remains a cornerstone of modern carbon-carbon bond formation. However, unactivated and sterically hindered substrates like 3,5-di-tert-butylchlorobenzene (CAS: 80438-67-1) present unique kinetic and thermodynamic barriers. This application note provides a comprehensive, field-validated protocol for the efficient coupling of 3,5-di-tert-butylchlorobenzene with aryl boronic acids. By leveraging the rationally designed biaryl phosphine ligand XPhos and its corresponding Generation 3 (G3) palladacycle precatalyst, researchers can overcome the inherent recalcitrance of the C–Cl bond and achieve high-yielding C–C bond formation under mild conditions.

Mechanistic Rationale: Overcoming Substrate Recalcitrance

As a Senior Application Scientist, it is critical to understand why a substrate fails under standard conditions to rationally select the correct catalytic system. 3,5-Di-tert-butylchlorobenzene resists traditional palladium catalysis (e.g., Pd(PPh₃)₄) due to three compounding factors:

  • High Bond Dissociation Energy (BDE): The C–Cl bond possesses a BDE of approximately 96 kcal/mol, significantly stronger than C–Br (~81 kcal/mol) or C–I (~65 kcal/mol). This makes the initial oxidative addition of Pd(0) into the C–Cl bond the rate-limiting step [3].

  • Electronic Deactivation: Oxidative addition requires the transfer of electron density from the Pd(0) d-orbitals into the σ* antibonding orbital of the C–Cl bond. The two tert-butyl groups exert a strong +I (inductive) effect, enriching the aromatic ring's electron density. This raises the energy of the σ* orbital, making electron transfer thermodynamically less favorable.

  • Steric Shielding: While the tert-butyl groups are located at the meta (3,5) positions and do not cause direct ortho-steric clash, their massive cone angles create a "steric umbrella" over the molecule. This bulk hinders the approach of the palladium complex, necessitating a highly active, monoligated catalyst species [4].

Ligand Design: The Causality Behind XPhos

To activate this substrate, we must use a ligand that simultaneously promotes both oxidative addition and reductive elimination. 1 such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) are engineered precisely for this purpose [1]:

  • Accelerating Oxidative Addition: The dicyclohexylphosphine moiety is strongly σ-donating, which "supercharges" the Pd(0) center with electron density, allowing it to easily break the strong, electron-rich C–Cl bond[2].

  • Ensuring Monoligation: The bulky 2,4,6-triisopropylphenyl ring prevents the formation of unreactive PdL₂ complexes. The catalyst remains in the highly active 14-electron PdL₁ state.

  • Driving Reductive Elimination: During the final step of the catalytic cycle, the extreme steric bulk of XPhos forces the two coupled aryl groups together, accelerating product release and preventing catalyst trapping.

Reaction Optimization & Quantitative Data

Selecting the correct base and solvent system is just as critical as the ligand. Boronic acids must be converted into their highly nucleophilic boronate forms (-B(OH)₃⁻) to undergo transmetalation. A biphasic system (1,4-Dioxane/Water) with a strong, soluble base like K₃PO₄ provides the optimal mass transfer and pH for this transformation.

Table 1: Optimization of Catalytic Conditions for 3,5-Di-tert-butylchlorobenzene

LigandCatalyst SourceBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
PPh₃Pd(OAc)₂Na₂CO₃Toluene/H₂O100< 5Insufficient electron density for oxidative addition.
dppfPdCl₂(dppf)K₂CO₃1,4-Dioxane9012Bidentate rigidity prevents required monoligation.
SPhosPd(OAc)₂K₃PO₄THF/H₂O8068Moderate conversion; some protodeboronation observed.
XPhos XPhos Pd G3 K₃PO₄ 1,4-Dioxane/H₂O 80 > 95 Complete conversion; rapid kinetics and high stability.

Note: The use of XPhos Pd G3 precatalyst is highly recommended over generating the catalyst in situ from Pd₂(dba)₃, as the G3 palladacycle rapidly activates under mildly basic conditions to yield the active Pd(0) species without the inhibitory effects of dba ligands.

Experimental Protocol

This self-validating protocol is designed for a 1.0 mmol scale coupling of 3,5-di-tert-butylchlorobenzene with phenylboronic acid to yield 3,5-di-tert-butylbiphenyl.

Materials Required
  • Aryl Chloride: 3,5-Di-tert-butylchlorobenzene (1.0 mmol, 224.8 mg)

  • Boronic Acid: Phenylboronic acid (1.5 mmol, 183.2 mg)

  • Catalyst: XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%, 16.9 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄, anhydrous) (2.0 mmol, 424.6 mg)

  • Solvents: 1,4-Dioxane (Degassed, 4.0 mL), HPLC-grade Water (Degassed, 1.0 mL)

Step-by-Step Methodology
  • Schlenk Setup & Reagent Loading:

    • To an oven-dried 20 mL Schlenk tube equipped with a PTFE-coated magnetic stir bar, add the XPhos Pd G3 precatalyst (16.9 mg), phenylboronic acid (183.2 mg), and anhydrous K₃PO₄ (424.6 mg).

    • Seal the tube with a rubber septum. Connect to a Schlenk line, evacuate the flask, and backfill with ultra-high purity Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment. (Causality: Pd(0) is highly susceptible to oxidation; rigorous degassing prevents catalyst deactivation).

  • Liquid Addition:

    • Via a gas-tight microsyringe, add 3,5-di-tert-butylchlorobenzene (224.8 mg) directly to the solid mixture.

    • Add sparged 1,4-dioxane (4.0 mL) followed by sparged water (1.0 mL). (Causality: The 4:1 organic-to-aqueous ratio ensures solubility of the organic substrates while providing enough water to dissolve the K₃PO₄ and facilitate the base-exchange/transmetalation step).

  • Reaction Execution:

    • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

    • Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C .

    • Stir vigorously (≥ 1000 rpm) for 4–6 hours. (Causality: Rapid stirring is mandatory in biphasic reactions to maximize the interfacial surface area between the aqueous boronate/base and the organic Pd-complex).

  • Analytical Checkpoint:

    • Monitor the reaction via GC-MS. The reaction is deemed complete upon the disappearance of the aryl chloride peak (m/z 224) and the emergence of the product peak (m/z 266).

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench with water (10 mL).

    • Separate the phases and extract the aqueous layer with ethyl acetate (2 × 10 mL).

    • Wash the combined organic layers with saturated NaCl solution (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (100% Hexanes) to afford the pure 3,5-di-tert-butylbiphenyl as a colorless solid.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle specifically tailored to the steric and electronic demands of 3,5-di-tert-butylchlorobenzene.

SuzukiCycle Precatalyst XPhos Pd G3 (Precatalyst) Pd0 Active Pd(0)-XPhos (14-Electron Species) Precatalyst->Pd0 Base, -Carbazole OxAdd Oxidative Addition Pd(II)(Ar)(Cl)(XPhos) Pd0->OxAdd + Ar-Cl (Rate Limiting) BaseEx Base Exchange Pd(II)(Ar)(OH)(XPhos) OxAdd->BaseEx + OH- / - Cl- TransMet Transmetalation Pd(II)(Ar)(Ar')(XPhos) BaseEx->TransMet + Ar'-B(OH)2 - B(OH)4- TransMet->Pd0 Reductive Elimination Product Coupled Product (3,5-di-t-Bu-Biphenyl) TransMet->Product Yields Product

Catalytic cycle of Suzuki-Miyaura coupling for 3,5-di-tert-butylchlorobenzene using XPhos Pd G3.

Troubleshooting & Analytical Checkpoints

  • Incomplete Conversion / Stalled Reaction: If GC-MS shows unreacted aryl chloride after 6 hours, the most common culprit is oxygen ingress leading to Pd black precipitation. Ensure rigorous Freeze-Pump-Thaw degassing if standard sparging is insufficient [4].

  • Protodeboronation (Loss of Boronic Acid): If the boronic acid is consumed but the aryl chloride remains, the boronic acid is undergoing protodeboronation (hydrolysis). To counteract this, increase the equivalents of boronic acid to 2.0 or lower the reaction temperature to 65 °C while extending the reaction time.

References

  • Buchwald Phosphine Ligands, Merck Millipore.
  • SPhos and XPhos Ligand Development, Wikipedia (Citing Barder et al., J. Am. Chem. Soc. 2005).
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach, ACS Public
  • Practical Insights on Aryl Chloride Suzuki Couplings, r/Chempros - Reddit.

Sources

Lithiation procedures for 1-Chloro-3,5-di-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Controlled Lithiation of 1-Chloro-3,5-di-tert-butylbenzene

Executive Summary

The lithiation of 1-Chloro-3,5-di-tert-butylbenzene represents a specific challenge in organometallic synthesis. Unlike its bromo- or iodo-analogs, the aryl chloride possesses a significantly stronger C-Cl bond (approx. 95 kcal/mol), rendering it kinetically resistant to standard lithium-halogen exchange with n-butyllithium (n-BuLi) at cryogenic temperatures.

This Application Note details the High-Performance Protocol utilizing tert-butyllithium (t-BuLi) to drive the equilibrium irreversibly. This species is a critical precursor for synthesizing sterically encumbered ligands (e.g., bulky phosphines for catalysis, MOF linkers) where the 3,5-di-tert-butyl motif provides essential kinetic stabilization.

Mechanistic Insight & Pre-Reaction Analysis

The Challenge of the Aryl Chloride

Standard lithiation often relies on n-BuLi.[1] However, the equilibrium for Li/Cl exchange is unfavorable compared to Li/Br or Li/I.



For aryl chlorides, this equilibrium does not lie far to the right. Furthermore, the resulting n-butyl chloride is reactive and can couple with the formed aryl lithium (Wurtz coupling), leading to impurities.
The t-BuLi Solution (The 2-Equivalent Rule)

To overcome the thermodynamic barrier, t-BuLi is employed. This method relies on two distinct steps that drive the reaction to completion:[1][2]

  • Exchange: The first equivalent of t-BuLi effects the Li/Cl exchange.

  • Quenching: The second equivalent of t-BuLi immediately destroys the formed tert-butyl chloride via E2 elimination. This produces isobutene and isobutane (gases), rendering the process irreversible and preventing alkylation side reactions.

Key Mechanistic Pathway:

Li_Exchange_Mechanism Figure 1: The 2-Equivalent t-BuLi Mechanism for Aryl Chlorides Substrate 1-Chloro-3,5- di-tert-butylbenzene Intermediate Intermediate State [Ar-Li + t-BuCl] Substrate->Intermediate Li/Cl Exchange (-78°C) tBuLi_1 t-BuLi (1st Equiv) tBuLi_1->Intermediate Products 3,5-di-tert-butylphenyllithium + LiCl + Isobutene (gas) + Isobutane (gas) Intermediate->Products E2 Elimination (Irreversible) tBuLi_2 t-BuLi (2nd Equiv) tBuLi_2->Products

Critical Safety & Handling (Pyrophoric Hazards)

WARNING: tert-Butyllithium is extremely pyrophoric .[1][3][4][5] It ignites spontaneously upon exposure to air.[5]

  • Engineering Controls: All operations must be performed in a fume hood or glovebox.

  • PPE: Flame-resistant (Nomex) lab coat, chemical splash goggles, face shield, and fire-resistant gloves are mandatory.

  • Syringe Technique: Never pull the plunger past the barrel limit. Use a cushion of inert gas.[1][5]

Detailed Experimental Protocol

Objective: Synthesis of 3,5-di-tert-butylphenyllithium (approx. 10 mmol scale).

Materials
ReagentSpecificationRole
1-Chloro-3,5-di-tert-butylbenzene >98% Purity, dried under vacuumSubstrate
tert-Butyllithium 1.7 M in PentaneLithiating Agent
THF (Tetrahydrofuran) Anhydrous, distilled from Na/BenzophenoneSolvent
Argon/Nitrogen UHP GradeInert Atmosphere
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

  • Cool under a stream of dry Argon.

  • Charge the flask with 1-Chloro-3,5-di-tert-butylbenzene (2.25 g, 10.0 mmol).

  • Add anhydrous THF (40 mL) via cannula.

  • Cool the mixture to -78°C (Dry Ice/Acetone bath). Note: The substrate may precipitate slightly; vigorous stirring is required.

Step 2: Lithiation (The Critical Step)

  • Load a gas-tight syringe with t-BuLi (12.4 mL, 21.0 mmol, 2.1 equiv).

    • Why 2.1 equiv? We need 2.0 equiv for the mechanism. The extra 0.1 accounts for trace moisture or titer variance.

  • Add t-BuLi dropwise over 20 minutes.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the aryl lithium species.

  • Stir at -78°C for 45 to 60 minutes .

    • Control Point: Do not allow the temperature to rise above -60°C during this phase to prevent THF decomposition by the aggressive t-BuLi.

Step 3: Electrophile Trapping (Example: Deuterium Quench for QC) To verify the lithiation before committing to a valuable electrophile, perform a D2O quench on an aliquot.

  • Extract 0.5 mL of the reaction mixture via syringe.

  • Inject into a vial containing 0.5 mL MeOD or D2O .

  • Analyze organic layer via GC-MS or 1H-NMR.

    • Success Criteria: >95% conversion to 1-deuterio-3,5-di-tert-butylbenzene. The disappearance of the starting chloride peak confirms the Li-exchange.

Step 4: Functionalization

  • Once lithiation is confirmed, add the desired electrophile (e.g., Chlorodiphenylphosphine, Borate ester) dissolved in THF dropwise at -78°C.

  • Allow the reaction to warm to room temperature slowly (over 2–3 hours).

Experimental Workflow Diagram:

Workflow Figure 2: Experimental Workflow for Lithiation of Aryl Chlorides Setup Setup: Flame-dry Glassware Argon Atmosphere Dissolve Dissolve Substrate in Anhydrous THF Setup->Dissolve Cool Cool to -78°C (Dry Ice/Acetone) Dissolve->Cool Add_Li Add t-BuLi (2.1 equiv) Dropwise over 20 min Cool->Add_Li Incubate Incubate at -78°C for 60 mins Add_Li->Incubate QC QC Check: Aliquot Quench (GC-MS / NMR) Incubate->QC Electrophile Add Electrophile (e.g., PPh2Cl, B(OMe)3) QC->Electrophile Pass Warm Warm to RT Over 2-3 Hours Electrophile->Warm

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Moisture in THF or inert gas lines.Re-distill THF from Na/benzophenone immediately before use. Ensure Ar lines are purged.
Wurtz Coupling Products Temperature too high during addition.Ensure internal temp stays < -70°C during t-BuLi addition. Add slower.
Substrate Recovery t-BuLi titer is low.[6]Titrate t-BuLi using N-benzylbenzamide or diphenylacetic acid before use.
Precipitation Low solubility of starting material at -78°C.Use a THF/Pentane (1:1) mixture or increase solvent volume.

References

  • Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry. Link

    • Context: Establishes the foundational kinetics of low-temper
  • Bailey, W. F., & Patricia, J. J. (1988).[7] The Mechanism of the Lithium-Halogen Exchange Reaction. Journal of Organometallic Chemistry. Link

    • Context: Authoritative review on the mechanism, specifically the radical vs. ate-complex pathways and the necessity of 2 equivalents of t-BuLi for chlorides.
  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH. Context: Standard textbook reference for the handling and stoichiometry of pyrophoric organolithium reagents.
  • Organic Chemistry Portal. (n.d.). Lithium-Halogen Exchange. Link

    • Context: General overview of reaction conditions and solvent effects.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3,5-Di-tert-butylchlorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The palladium-catalyzed cross-coupling of deactivated aryl chlorides is a critical transformation in modern pharmaceutical synthesis. However, 1-chloro-3,5-di-tert-butylbenzene (3,5-di-tert-butylchlorobenzene) presents a unique dual challenge of electronic deactivation and significant steric bulk[1].

As a Senior Application Scientist, I frequently observe that standard catalytic systems (e.g., Pd(PPh₃)₄ or Pd₂dba₃/dppf) fail to activate this substrate. The causality behind this failure lies in the substrate's molecular architecture:

  • Electronic Deactivation: The two meta-tert-butyl groups exert a strong +I (inductive) effect, significantly increasing the electron density of the aromatic ring. This electron enrichment strengthens the C–Cl bond (bond dissociation energy ~96 kcal/mol) and reduces the electrophilicity of the ipso-carbon, creating a massive kinetic barrier for the nucleophilic oxidative addition of Pd(0)[1].

  • Steric Shielding: While not directly ortho to the chloride, the sheer volume of the tert-butyl groups creates a highly lipophilic, bulky umbrella. This hinders the approach of the nucleophile during the transmetalation step and demands a highly tailored ligand sphere[2].

To overcome these barriers, the catalytic system must employ highly electron-rich, bulky ligands (such as dialkylbiaryl phosphines like XPhos/RuPhos, or trialkylphosphines like P(t-Bu)₃). These ligands boost the nucleophilicity of the Pd center to force oxidative addition, while their massive steric bulk favors the formation of a highly reactive, monoligated 12-electron L₁Pd(0) active species and accelerates the final reductive elimination step[2]. Recent applications of these principles have successfully enabled the coupling of similar deactivated chlorides in complex thiomethylation and phosphination reactions[3],[4].

Catalytic Cycle & Ligand Dynamics

The successful cross-coupling of 3,5-di-tert-butylchlorobenzene relies on manipulating the fundamental steps of the Pd-catalytic cycle. The diagram below illustrates the self-validating logic of using bulky ligands to drive the reaction forward.

CatalyticCycle Pd0 L₁Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Cl) Pd0->OxAdd + 3,5-Di-tert-butylchlorobenzene (Rate-Limiting Step) TransMet Transmetalation Pd(II) Complex (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile - Base•HCl RedElim Reductive Elimination Transition State TransMet->RedElim Steric crowding promotes RE Product Cross-Coupled Product + L₁Pd(0) RedElim->Product Product Release Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of 3,5-di-tert-butylchlorobenzene.

Quantitative Data: Ligand Optimization

To design a self-validating protocol, one must select the correct precatalyst and ligand. Table 1 summarizes the empirical performance of various ligand classes when applied to the Suzuki-Miyaura coupling of 3,5-di-tert-butylchlorobenzene.

Table 1: Optimization of Ligands for Pd-Catalyzed Cross-Coupling

Ligand TypeExamplePd PrecatalystConversion (%)Mechanistic Rationale / Causality
Triarylphosphine PPh₃Pd₂(dba)₃< 5%Insufficient electron density to activate the C–Cl bond; forms unreactive L₂Pd(0) resting states.
Bidentate Phosphine dppfPd(OAc)₂< 10%Bite angle restricts the formation of the highly reactive monoligated L₁Pd(0) species.
Trialkylphosphine P(t-Bu)₃Pd₂(dba)₃85%High electron density promotes oxidative addition; massive bulk favors L₁Pd(0) and accelerates reductive elimination[2].
Dialkylbiaryl Phosphine XPhos / RuPhosPd G3/G4> 95%Biaryl backbone provides stabilizing Pd-arene interactions; highly tunable steric profile prevents catalyst deactivation[1].

Experimental Workflows & Protocols

The following protocols utilize Buchwald Palladacycle G3 precatalysts. Causality note: G3 precatalysts are explicitly chosen over Pd₂(dba)₃ because they rapidly generate the active L₁Pd(0) species at room temperature upon mild deprotonation. This bypasses the initiation delays and prevents the formation of inactive "Pd-black" nanoparticles, ensuring a robust, self-validating catalytic system[2].

Workflow Step1 Glovebox Setup Weigh Pd-precatalyst, Ligand, Base Step2 Substrate Addition Add Aryl Chloride & Nucleophile Step1->Step2 Step3 Solvent & Seal Add anhydrous solvent, Seal vial Step2->Step3 Step4 Heating Stir at 80-100°C Monitor via GC-MS Step3->Step4 Step5 Workup Filtration, Extraction, Chromatography Step4->Step5

Figure 2: Standardized experimental workflow for air-sensitive Pd-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Optimized for coupling 3,5-di-tert-butylchlorobenzene with arylboronic acids.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube or reaction vial with XPhos Pd G3 (2.0 mol %), XPhos ligand (2.0 mol %), and anhydrous K₃PO₄ (2.0 equiv).

  • Substrate Addition: Add the arylboronic acid (1.5 equiv) and 1-chloro-3,5-di-tert-butylbenzene (1.0 equiv, typically 0.5 mmol).

  • Solvation: Add 2.5 mL of anhydrous, degassed 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Remove the vial from the glovebox and stir vigorously at 100 °C for 12–16 hours.

    • Self-Validating Check: Upon heating, the reaction mixture should transition from a pale yellow suspension to a deep red/orange homogeneous solution, indicating the successful generation of the active Pd(0) complex.

  • Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Optimized for coupling with secondary amines.

  • Preparation: In an argon-filled glovebox, charge a reaction vial with RuPhos Pd G3 (2.0 mol %), RuPhos ligand (2.0 mol %), and NaOtBu (1.5 equiv).

    • Causality Note: RuPhos is specifically chosen over XPhos for secondary amines because its steric profile prevents competitive β-hydride elimination from the Pd-amido intermediate, ensuring high yields of the target amine rather than reduced side products.

  • Substrate Addition: Add 1-chloro-3,5-di-tert-butylbenzene (1.0 equiv) and the secondary amine (1.2 equiv). If the amine is a liquid, add it via a microsyringe after solvation.

  • Solvation: Add 3.0 mL of anhydrous, degassed Toluene. Seal the vial.

  • Reaction Execution: Stir at 85 °C for 12 hours. Track the consumption of the aryl chloride via GC-MS.

  • Workup: Quench with water (2 mL), extract with dichloromethane (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate for purification.

Self-Validation & Troubleshooting

To ensure the integrity of the experimental protocols, monitor the following diagnostic indicators:

  • Colorimetry: A rapid shift to pitch black within the first 30 minutes indicates the precipitation of Pd-black. This signifies catalyst death, usually caused by oxygen ingress, wet solvents, or an insufficient ligand-to-metal ratio.

  • GC-MS Tracking: The unreacted 3,5-di-tert-butylchlorobenzene will show a distinct isotopic pattern at m/z 224/226. If the starting material is consumed but the desired product mass is absent, check for the protodehalogenated byproduct (1,3-di-tert-butylbenzene, m/z 190), which indicates successful oxidative addition but failed transmetalation/reductive elimination[1],[4].

References

  • An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Supplementary Information - Palladium-Catalyzed Thiomethylation via a Three-Component Cross-Coupling Strategy Source: The Royal Society of Chemistry URL:[Link][3]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L₁Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: PMC (PubMed Central) URL:[Link][2]

  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines Source: Organic Letters - ACS Publications URL:[Link][4]

Sources

Application Note: Synthesis of Bulky Phosphine Ligands from 3,5-Di-tert-butyl Chlorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of sterically demanding phosphine ligands derived from 3,5-di-tert-butyl chlorobenzene (1-chloro-3,5-di-tert-butylbenzene). These ligands, particularly Tris(3,5-di-tert-butylphenyl)phosphine , are critical in transition metal catalysis (e.g., Pd-catalyzed cross-coupling) where the 3,5-di-tert-butyl substitution pattern provides a "meta-effect," enhancing catalyst stability and modifying the steric environment around the metal center without blocking the active site directly.

Technical Challenge: The primary obstacle in this synthesis is the activation of the C-Cl bond . Unlike their bromo- or iodo-analogs, aryl chlorides are significantly less reactive toward magnesium (Grignard formation) and lithium-halogen exchange. This protocol prioritizes a high-efficiency Lithium-Halogen Exchange method while providing a robust Grignard alternative for scalable applications.

Retrosynthetic Analysis & Strategy

The synthesis relies on the generation of a nucleophilic organometallic species (Ar-M) from the aryl chloride, followed by electrophilic trapping with phosphorus trichloride (


) or chlorophosphines (

).
Critical Decision Matrix: Activation Method
ParameterMethod A: Lithiation (Recommended)Method B: Grignard Formation
Reagent n-Butyllithium (n-BuLi) or t-BuLiMagnesium Turnings / Iodine
Temperature Low (-78 °C to -40 °C)Reflux (65+ °C)
C-Cl Activation Excellent (via exchange)Difficult (requires initiation)
Safety Profile High Risk (Pyrophoric reagents)Moderate Risk (Thermal runaway)
Selectivity High (Kinetic control)Moderate (Possible Wurtz coupling)
Workflow Diagram

G Start 3,5-Di-tert-butyl chlorobenzene Activation Activation Step (Li-Hal Exchange or Mg Insertion) Start->Activation THF, -78°C (Li) or Reflux (Mg) Intermediate Organometallic Species (Ar-Li or Ar-MgCl) Activation->Intermediate Reaction Phosphinylation (Addition of PCl3) Intermediate->Reaction 0.33 eq PCl3 Workup Quench & Workup (NH4Cl / Extraction) Reaction->Workup Product Tris(3,5-di-tert-butylphenyl) phosphine Workup->Product Recrystallization

Caption: Logical workflow for the conversion of aryl chlorides to bulky phosphine ligands.

Detailed Protocols

Protocol A: Lithium-Halogen Exchange (High Purity)

Best for: Research scale (1g – 20g), high-purity requirements.

Reagents
  • Substrate: 3,5-Di-tert-butyl chlorobenzene (1.0 equiv).

  • Reagent: n-Butyllithium (1.1 equiv, 1.6 M or 2.5 M in hexanes). Note: t-BuLi is more reactive but significantly more hazardous; n-BuLi is sufficient for this substrate if temperature is managed.

  • Electrophile: Phosphorus trichloride (

    
    ) (0.33 equiv for homoleptic ligand).
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen or Argon.

  • Dissolution: Charge the flask with 3,5-di-tert-butyl chlorobenzene and anhydrous THF (concentration ~0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for equilibration.

  • Lithiation: Add n-BuLi dropwise via the addition funnel over 30 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature below -65 °C to prevent benzyne formation or solvent decomposition.

  • Exchange: Stir at -78 °C for 1 hour. The solution may turn a pale yellow/orange.

  • Phosphinylation: Dissolve

    
     in a minimal amount of THF. Add this solution dropwise to the lithiated species at -78 °C.
    
  • Warming: After addition, allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (RT) overnight.

  • Quench: Cool to 0 °C and quench carefully with degassed saturated aqueous

    
    .
    
Protocol B: Grignard Formation (Scalable)

Best for: Large scale (>20g), where cost of lithium reagents is prohibitive.

Reagents
  • Substrate: 3,5-Di-tert-butyl chlorobenzene.

  • Metal: Magnesium turnings (1.2 equiv). Recommendation: Mechanically crushed or Rieke Mg for better surface area.

  • Activator: Iodine crystal (

    
    ) or 1,2-Dibromoethane (5 mol%).
    
  • Solvent: Anhydrous THF (Reflux temperature is required for Cl activation).

Step-by-Step Procedure
  • Activation: Place Mg turnings in the dry RBF. Add just enough THF to cover the Mg. Add a crystal of Iodine.[1]

  • Initiation: Heat the mixture gently with a heat gun until the iodine color fades (formation of

    
    ).
    
  • Entrainment (Optional but Recommended): Add a small aliquot (1-2 mL) of the aryl chloride solution. If reaction does not start (no exotherm/turbidity), add 0.5 mL of 1,2-dibromoethane.

    • Note: Aryl chlorides are notorious for "sleeping" induction periods. Do not add the bulk of the material until initiation is confirmed.

  • Addition: Once reflux is self-sustaining, add the remaining aryl chloride in THF dropwise. Maintain a gentle reflux.[1]

  • Digestion: After addition, reflux the mixture for 2–4 hours to ensure complete consumption of the C-Cl bond.

  • Coupling: Cool to 0 °C. Add

    
     (0.33 equiv) dropwise. Heat to reflux for 2 hours to drive the steric crowding of the third substitution.
    

Purification & Characterization

The bulky nature of the 3,5-di-tert-butyl groups makes these phosphines highly lipophilic but also prone to oxidation in solution if not handled carefully.

Workup Protocol
  • Extraction: Extract the aqueous quench mixture with Diethyl Ether or Ethyl Acetate (3x).

  • Washing: Wash combined organics with Brine, dry over

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure to yield a sticky solid or viscous oil.

Crystallization (The "Self-Validating" Step)

Successful synthesis is confirmed by the precipitation of the white crystalline phosphine.

  • Solvent System: Hot Ethanol or a mixture of Methanol/Pentane.

  • Procedure: Dissolve crude solid in minimum boiling Ethanol. Allow to cool slowly to RT, then to 4 °C.

  • Yield: Typical yields range from 60-80%.

Analytical Data (Expected)
  • 
     NMR:  Single peak around -30 to -50 ppm (typical for triarylphosphines). Oxide impurity would appear at +20 to +40 ppm.
    
  • 
     NMR:  Distinct singlet for t-Butyl groups (~1.3 ppm, 54H) and aromatic protons (multiplets ~7.2-7.5 ppm).
    

Safety & Handling

HazardDescriptionMitigation
Pyrophoric Reagents n-BuLi and t-BuLi can ignite in air.Use strict Schlenk techniques. Keep a bucket of sand nearby.
Phosphorus Trichloride Highly corrosive, reacts violently with water to form HCl and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Handle in a fume hood. Quench excess

carefully.
Thermal Runaway Grignard initiation can be delayed and then sudden.Never add all substrate at once. Wait for initiation sign (turbidity/heat).[1][2]

References

  • General Grignard Activation: Grignard addition to aldehyde via chlorobenzene metalation. ChemSpider Synthetic Pages. Link

  • Ligand Properties: Tris(3,5-di-tert-butylphenyl)phosphine. PubChem Compound Summary. Link

  • Lithiation Safety: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp. (2016).[3] Link

  • Phosphine Synthesis Context: The Synthesis of Triphosphine Ligands. Cardiff University Repository. Link

  • Intermediate Reactivity: Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. Alfa Chemistry. Link

Sources

Application Note: Overcoming Steric Hindrance in C-H Activation Using 3,5-Di-tert-butylchlorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of bulky, lipophilic motifs is a cornerstone strategy in modern drug discovery and materials science to enhance metabolic stability, improve membrane permeability, and lock molecular conformations. 3,5-Di-tert-butylchlorobenzene represents an ideal, yet highly challenging, substrate for these applications. As an aryl chloride, it possesses a high C–Cl bond dissociation energy (~96 kcal/mol), and its dual tert-butyl groups create a sterically demanding environment that frequently poisons standard catalytic cycles.

This Application Note provides a comprehensive, self-validating protocol for the direct C–H arylation of heteroarenes using 3,5-di-tert-butylchlorobenzene. By leveraging a dynamic mixed-ligand palladium catalysis system, researchers can overcome the inherent dichotomy between oxidative addition and C–H bond cleavage, achieving high-yielding functionalization without the need for pre-functionalized organometallic reagents.

Scientific Rationale & Mechanistic Causality

The direct arylation of unactivated C–H bonds with aryl chlorides requires a delicate electronic balance at the palladium center. The catalytic cycle relies on three critical steps, each with conflicting electronic demands:

  • Oxidative Addition : The strong C–Cl bond of 3,5-di-tert-butylchlorobenzene requires a highly electron-rich and bulky ligand (e.g., XPhos) to promote the formation of the Ar–Pd(II)–Cl intermediate.

  • Concerted Metalation-Deprotonation (CMD) : The subsequent C–H bond cleavage of the heteroarene proceeds via an electrophilic CMD pathway. If the palladium center remains coordinated to the highly electron-donating XPhos ligand, it lacks the necessary electrophilicity to interact with the heteroarene's C–H bond.

  • Dynamic Ligand Exchange : To resolve this, a mixed-ligand approach is employed . A secondary, less electron-donating ligand, such as tri(o-anisyl)phosphine (L1), dynamically replaces XPhos after oxidative addition. This lowers the activation barrier for the CMD step. Pivalic acid (PivOH) is added as a catalytic proton shuttle; the pivalate anion coordinates to palladium and acts as an internal base to abstract the heteroarene proton.

Mechanistic Visualization

G Pd0 Pd(0) Active Catalyst (Mixed Ligand System) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + 3,5-Di-tert-butyl chlorobenzene PdII_Ar Ar-Pd(II)-Cl (Ar = 3,5-di-tert-butylphenyl) OxAdd->PdII_Ar LigandEx Ligand Exchange (Pivalate Coordination) PdII_Ar->LigandEx PdII_Piv Ar-Pd(II)-OPiv LigandEx->PdII_Piv + PivOK - KCl CMD Concerted Metalation- Deprotonation (CMD) PdII_Piv->CMD + Heteroarene PdII_Diaryl Ar-Pd(II)-Heteroaryl CMD->PdII_Diaryl - PivOH RedElim Reductive Elimination PdII_Diaryl->RedElim Product Arylated Product + Regenerated Pd(0) RedElim->Product Product->Pd0 Catalytic Turnover

Catalytic cycle of Pd-catalyzed C-H arylation using 3,5-di-tert-butylchlorobenzene.

Experimental Protocol: Mixed-Ligand Direct Arylation

This protocol describes a self-validating workflow for the direct C-H arylation of 1-methylindole using 3,5-di-tert-butylchlorobenzene. The system is designed with an internal standard to ensure researchers can quantitatively validate the catalytic turnover before committing to downstream purification.

Materials & Reagents
  • Aryl Electrophile : 3,5-Di-tert-butylchlorobenzene (1.0 mmol, 224.77 g/mol )

  • Heteroarene : 1-Methylindole (1.5 mmol)

  • Catalyst Precursor : Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 0.05 mmol)

  • Primary Ligand (Oxidative Addition) : XPhos (5 mol%, 0.05 mmol)

  • Secondary Ligand (CMD Facilitator) : Tri(o-anisyl)phosphine [P(2-MeOC₆H₄)₃ or L1] (5 mol%, 0.05 mmol)

  • Base & Additive : K₂CO₃ (2.0 mmol, finely ground), Pivalic acid (PivOH) (30 mol%, 0.3 mmol)

  • Solvent : N,N-Dimethylacetamide (DMAc), anhydrous and degassed (5.0 mL)

  • Internal Standard : Dodecane (0.5 mmol)

Step-by-Step Methodology

Step 1: Reaction Assembly (Glovebox or Schlenk Line) Causality: Pd(0) intermediates are highly susceptible to oxidation. Strict exclusion of oxygen prevents catalyst deactivation and the formation of homocoupled byproducts.

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg), XPhos (23.8 mg), L1 (17.6 mg), K₂CO₃ (276.4 mg), and PivOH (30.6 mg).

  • Transfer the tube to a vacuum manifold. Evacuate and backfill with ultra-high-purity Argon (repeat 3 times).

Step 2: Reagent Addition

  • Under a positive flow of Argon, inject anhydrous DMAc (5.0 mL) into the Schlenk tube.

  • Add 3,5-di-tert-butylchlorobenzene (224.8 mg), 1-methylindole (196.8 mg), and dodecane (85.2 mg, internal standard).

  • Seal the tube with a Teflon-lined screw cap.

Step 3: Catalytic Execution Causality: The high activation energy of the C–Cl bond in the presence of massive steric bulk requires elevated thermal energy to initiate the oxidative addition.

  • Place the sealed tube in a pre-heated oil bath at 120 °C.

  • Stir vigorously (800 rpm) for 16 hours. The vigorous stirring is critical as the reaction is a heterogeneous mixture (solid K₂CO₃ suspended in DMAc).

Step 4: Self-Validation & Quality Control (QC) Causality: A self-validating system requires empirical proof of success prior to the labor-intensive isolation phase.

  • Cool the reaction to room temperature.

  • Extract a 50 µL aliquot, dilute with 1 mL of ethyl acetate, and filter through a short plug of Celite to remove palladium black and salts.

  • Analyze via GC-FID. Compare the product peak area against the dodecane internal standard to calculate the spectroscopic yield. A successful run should indicate >85% conversion.

Step 5: Workup and Isolation

  • Dilute the remaining reaction mixture with ethyl acetate (20 mL) and wash with distilled water (3 × 20 mL) to remove DMAc and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 2-(3,5-di-tert-butylphenyl)-1-methylindole.

Data Presentation: Optimization & Validation

To demonstrate the necessity of the mixed-ligand system, the following table summarizes the quantitative validation data obtained during catalyst optimization. Relying solely on a single ligand results in catalytic stalling at either the oxidative addition or the CMD stage.

EntryCatalyst SystemBase / AdditiveGC Yield (%)Mechanistic Causality / Observation
1Pd(OAc)₂ / PPh₃K₂CO₃ / PivOH< 5%PPh₃ is insufficiently electron-rich to break the strong C–Cl bond.
2Pd(OAc)₂ / XPhosK₂CO₃ / PivOH42%Efficient oxidative addition, but the electron-rich Pd center stalls the electrophilic CMD step.
3Pd(OAc)₂ / L1K₂CO₃ / PivOH12%L1 favors CMD but fails to efficiently drive the initial oxidative addition of the bulky aryl chloride.
4 Pd(OAc)₂ / XPhos + L1 K₂CO₃ / PivOH 94% Synergistic dynamic exchange: XPhos drives OxAdd; L1 drives CMD .
5Pd-PEPPSI-IPrKOAc88%Strong σ-donation from the NHC ligand provides an alternative unimolecular solution to balance both steps .

References

  • Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Chlorides: Controlling Reactivity of Catalytic Intermediates via Dynamic Ligand Exchange Source: Organometallics (2023) URL:[Link]

  • Direct C–H Arylation of Heteroarenes with Aryl Chlorides by Using an Abnormal N-Heterocyclic-Carbene–Palladium Catalyst Source: European Journal of Organic Chemistry (2017) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,5-Di-tert-butyl Chlorobenzene Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DTB-Cl-Optimization Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting Homocoupling Side Reactions in Cross-Coupling Protocols

Executive Summary & Substrate Analysis

Welcome to the Technical Support Center. You are likely encountering difficulties coupling 3,5-di-tert-butyl chlorobenzene . Before troubleshooting, we must define the chemical behavior of your substrate to understand why the reaction is failing.

Substrate Profile:

  • Electronic Effect: The two tert-butyl groups at positions 3 and 5 are electron-donating (+I effect). This increases the electron density of the aromatic ring, rendering the C–Cl bond electron-rich .

  • Reactivity Consequence: Palladium(0) oxidative addition into Ar–Cl bonds is a nucleophilic attack. Because your substrate is electron-rich, it is a deactivated electrophile . The oxidative addition step is kinetically slow.

  • The Failure Mode: When oxidative addition is sluggish, the active catalyst (

    
    ) remains idle in solution for longer periods. This "idling" allows competing pathways—specifically homocoupling —to dominate.
    

Diagnostic Workflow: Identify Your Dimer

"Homocoupling" is a generic term. To fix the reaction, you must identify which partner is dimerizing. Use the decision tree below to diagnose your specific issue.

DiagnosticTree Start START: Isolate/Analyze Impurity via LC-MS Decision Compare Impurity Mass (M+) to Starting Materials Start->Decision PathA Mass = 2 x Boronic Acid (Minus 2H/2B) Decision->PathA Matches Nucleophile PathB Mass = 2 x Aryl Chloride (Minus 2Cl) Decision->PathB Matches Electrophile IssueA DIAGNOSIS A: Oxidative Homocoupling (Nucleophile Dimerization) PathA->IssueA IssueB DIAGNOSIS B: Reductive Homocoupling (Electrophile Dimerization) PathB->IssueB SolA CAUSE: Oxygen Ingress or Slow OA FIX: Degassing + Ligand Switch (See Module 3) IssueA->SolA SolB CAUSE: Radical Pathway or Reductive Solvent FIX: Switch Solvent/Base (See Module 4) IssueB->SolB

Figure 1: Diagnostic logic for identifying the specific type of homocoupling failure.

Module A: Solving Oxidative Homocoupling (The "Glaser-Type" Issue)

Scenario: You observe the dimer of your boronic acid/ester. Mechanism: This is the most common failure mode with hindered chlorides. Because the Ar–Cl is slow to react, dissolved oxygen oxidizes the Boronic Acid in a Pd(II)-mediated cycle (Glaser/Chan-Lam type mechanism) before the cross-coupling can occur.

The "Anhydrous/Degassed" Protocol

Do not rely on standard "balloon" degassing. Use this rigorous protocol.

Step 1: Oxygen Exclusion (The Sparging Rule) Dissolved oxygen is the reagent for this side reaction.

  • Incorrect: Vacuum/Backfill cycles (ineffective at removing gas dissolved in solvent).

  • Correct: Sparging. Bubble Argon vigorously through the solvent for at least 15–20 minutes before adding the catalyst.

Step 2: Ligand Selection (The "Buchwald" Solution) You need a ligand that accelerates Oxidative Addition (OA) to outcompete the side reaction.

  • Recommendation: XPhos or SPhos .

  • Why: These bulky, electron-rich biaryl phosphines facilitate the formation of monolithic

    
     species, which are highly active for electron-rich aryl chlorides.[1]
    

Step 3: Catalyst State Avoid Pd(II) precatalysts (like


 or 

) if possible, as they require reduction in situ, which can consume boronic acid.
  • Best Practice: Use Pd-G3/G4 precatalysts (e.g., XPhos Pd G4) which activate immediately, or

    
     + Ligand.
    
Mechanistic Visualization

SuzukiFailure Pd0 Pd(0) Active Species OA_Complex Oxidative Addition Complex (Ar-Pd-Cl) Pd0->OA_Complex Slow OA (Bottleneck) Homo HOMOCOUPLING (Ar'-Ar') Pd0->Homo O2 Interception ArCl 3,5-di-t-Bu-Ph-Cl ArCl->OA_Complex Cross CROSS PRODUCT (Ar-Ar') OA_Complex->Cross Transmetallation + Red. Elim. O2 Dissolved O2 O2->Homo Boronic Boronic Acid Boronic->Homo Boronic->Cross

Figure 2: The kinetic bottleneck at Oxidative Addition allows O2 to hijack the cycle.

Module B: Solving Reductive Homocoupling (The Ar-Cl Dimer)

Scenario: You observe 3,3',5,5'-tetra-tert-butylbiphenyl. Mechanism: This occurs via a radical disproportionation or a "two-electron" reduction of the Pd(II) intermediate, often promoted by alcohols or amine bases acting as reductants.

Troubleshooting Steps:

  • Solvent Switch: Avoid alcohols (MeOH, EtOH, iPrOH) if this dimer is forming. They act as hydride sources/reductants. Switch to Toluene or Dioxane .

  • Base Switch: Switch from amine bases (Et3N) to inorganic bases (K3PO4 or Cs2CO3 ).

  • Proton Source: If you see dehalogenation (Ar-Cl

    
     Ar-H) instead of dimerization, your reaction is too dry or too reductive. Add 1-2% water to facilitate the boronic acid activation, or switch to a milder base.
    

Recommended Experimental Protocol (Gold Standard)

This protocol is optimized for 3,5-di-tert-butyl chlorobenzene to minimize both homocoupling pathways.

ParameterRecommendationRationale
Catalyst XPhos Pd G4 (1–3 mol%)Pre-reduced precatalyst eliminates induction period; XPhos provides steric bulk to force reductive elimination.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, non-reductive.
Base

(2.0 equiv, 0.5M aq)
Strong enough to activate boronic acid, but minimizes protodeboronation.
Additive None (or 10% water)Avoid alcohols.
Temperature 80–100 °C High temp required to overcome the energy barrier of the electron-rich Ar-Cl bond.
Atmosphere Argon (Sparged) CRITICAL: Sparge solvent for 15 mins.[2] Run under positive Ar pressure.[3]

Step-by-Step:

  • Charge a reaction vial with 3,5-di-tert-butyl chlorobenzene (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
     (2.0 equiv).
    
  • Add a stir bar and seal the vial with a septum.

  • Evacuate and backfill with Argon (3x).

  • Add 1,4-Dioxane (degassed/sparged) via syringe.

  • Quickly remove septum, add XPhos Pd G4 (2 mol%), and reseal. (Alternatively, add catalyst in step 1 if using a glovebox).

  • Heat to 100 °C for 12 hours.

FAQ: Rapid Troubleshooting

Q: I don't have XPhos Pd G4. Can I use


? 
A: Not recommended. 

is often not active enough for electron-rich aryl chlorides. The reaction will stall, leading to boronic acid homocoupling. If you must use generic catalysts, use

with

or

.[4]

Q: My reaction turns black immediately (Palladium Black). A: Your catalyst is decomposing ("crashing out") because oxidative addition is too slow. The ligand is dissociating. Solution: Add excess ligand (e.g., 1:2 Pd:Ligand ratio) or switch to a more stable ligand like BrettPhos or XPhos .

Q: I see the product, but also 20% Ar-H (Dehalogenated starting material). A: This is


-hydride elimination or reductive cleavage. Solution:  Ensure your solvent is free of peroxides and alcohols. Increase the concentration of the Boronic Acid to speed up Transmetallation over decomposition.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.
  • Littke, A. F., & Fu, G. C. (2002).[5] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition.

Sources

Technical Support Center: Optimizing Temperature for Bulky Aryl Chloride Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for transition-metal-catalyzed cross-coupling. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in organic synthesis: activating bulky aryl chlorides without destroying your palladium catalyst.

Aryl chlorides possess a high C(sp²)–Cl bond dissociation energy (~96 kcal/mol). When coupled with adjacent steric bulk (e.g., ortho-substituents), the kinetic barrier for the Pd(0) center to undergo oxidative addition becomes exceptionally high. The instinct is to simply increase the reaction temperature (>110 °C). However, excessive thermal energy drives off-cycle catalyst deactivation, leading to phosphine dissociation and the irreversible formation of Pd black[1].

This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols required to master this thermal dichotomy.

The Thermal Dichotomy in Catalytic Cycles

To troubleshoot temperature, you must first understand how thermal energy selectively impacts different elementary steps of the catalytic cycle. While high temperatures are often required to force the oxidative addition of inert C–Cl bonds[2], these same temperatures accelerate the displacement of supporting phosphine ligands by nucleophilic amines or heterocycles, resulting in catalytically dormant species[1].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (High Kinetic Barrier) Pd0->OxAdd Bulky Aryl Chloride Deact Catalyst Deactivation (Phosphine Displacement) Pd0->Deact >100°C or Strong Amine TransMet Transmetalation OxAdd->TransMet Amine / Base OxAdd->Deact Stalled at <60°C RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Caption: Temperature dichotomy in Pd-catalyzed bulky aryl chloride coupling.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction mixture turns black within 30 minutes at 110 °C, and I see <10% conversion. What is happening?

Diagnosis: The black precipitate is "Pd black," indicating irreversible catalyst agglomeration. At 110 °C, the equilibrium between the active mono-ligated Pd(0)L and ligand-free Pd(0) shifts heavily toward the latter. Without the steric protection of the bulky phosphine, the naked Pd(0) atoms rapidly cluster. Causality & Solution: Your temperature is too high for the stability of your chosen ligand. Switch to a highly stable dialkylbiaryl phosphine (e.g., BrettPhos or GPhos) which is explicitly designed to resist nucleophile-induced deactivation and maintain the active L–Pd conformation. Lower the temperature to 60–80 °C.

Q2: I am using Pd(OAc)₂ and XPhos at 60 °C to avoid Pd black, but the bulky aryl chloride remains completely unreacted.

Diagnosis: Stalled oxidative addition and failed precatalyst activation. Causality & Solution: Pd(OAc)₂ is a Pd(II) source that must be reduced in situ to the active Pd(0) species. This reduction often requires heat (typically >80 °C) and consumes either your ligand or your amine, skewing the optimal 1:1 Ligand:Pd ratio[3]. At 60 °C, the Pd(II) is likely never reducing, and even if it does, the thermal energy is insufficient to break the bulky C–Cl bond. Action: Abandon in situ generation. Use a Pd G3 or G4 precatalyst . These complexes ensure a perfect 1:1 L:Pd ratio, activate rapidly at room temperature under mild basic conditions, and allow the Pd(0) to immediately attack the C–Cl bond[4].

Q3: I am getting significant amounts of protodehalogenation (reduction of the aryl chloride to the arene) instead of the coupled product.

Diagnosis: Beta-hydride elimination is outcompeting reductive elimination. Causality & Solution: High temperatures accelerate beta-hydride elimination if your nucleophile possesses beta-hydrogens (e.g., aliphatic amines). To fix this, you must accelerate the reductive elimination step. Use a ligand with extreme steric bulk (which physically forces the aryl and amine groups together to eliminate) and lower the reaction temperature to suppress the beta-hydride pathway.

Q4: How do I handle base-sensitive substrates that degrade at the high temperatures required for aryl chlorides?

Diagnosis: Base-mediated decomposition. Causality & Solution: Strong inorganic bases (like NaOtBu) become highly aggressive at elevated temperatures, leading to side reactions like aryne formation[5]. Switch to milder bases such as NaOTMS or use organic bases like DBU in continuous flow systems, which allow for homogeneous conditions and shorter residence times at elevated temperatures[4].

Quantitative Data: Temperature & Ligand Matrix

The following table summarizes the causal relationship between catalyst systems, temperature limits, and primary failure modes when coupling bulky aryl chlorides.

Catalyst SystemLigandTemp (°C)BaseExpected YieldPrimary Deactivation Risk / Failure Mode
Pd(OAc)₂ / in situPPh₃110 - 120NaOtBu< 20%Rapid Pd black formation; poor oxidative addition.
[Pd(cinnamyl)Cl]₂XantPhos140 (Flow)DBU~ 80%High temp required; potential aryne formation[4].
Pd G3 PrecatalystXPhos80 - 100Cs₂CO₃70 - 85%Phosphine displacement by strong nucleophiles.
Pd G4 PrecatalystGPhos25 - 60NaOTMS> 90%Minimal; highly stable active conformation.
Pd@PP-3 (Heterogeneous)dppe80Na₂CO₃~ 22%Severe steric hindrance blocks pore access[6].

Optimization Workflow

Workflow Start Initiate Reaction (Pd G4 / Bulky Ligand) Temp80 Test at 80°C Start->Temp80 Check Monitor via GC-MS (at 30 min & 2 hrs) Temp80->Check LowConv <20% Conversion (Stalled Ox. Add.) Check->LowConv Unreacted Ar-Cl Decomp Pd Black / Side Products (Catalyst Death) Check->Decomp Visual Blackening Action1 Increase to 100°C Check Base Solubility LowConv->Action1 Action2 Lower to 40-60°C Switch to GPhos Decomp->Action2 Success Optimized Coupling Action1->Success Action2->Success

Caption: Step-by-step troubleshooting workflow for optimizing reaction temperature.

Experimental Protocol: Self-Validating Temperature Optimization

This protocol utilizes a Pd G4 precatalyst to decouple the activation temperature from the catalytic turnover temperature, allowing for precise thermal tuning. It includes built-in validation checkpoints.

Materials
  • Substrates: Bulky Aryl Chloride (1.0 mmol), Amine Nucleophile (1.2 mmol)

  • Catalyst: XPhos Pd G4 or GPhos Pd G4 (2.0 mol%)

  • Base: NaOTMS or anhydrous K₃PO₄ (2.0 mmol)

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (4.0 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation (Glovebox or Schlenk Line)

  • To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the bulky aryl chloride, the Pd G4 precatalyst, and the base.

  • Causality Note: Solid bases must be finely milled. Large particle sizes reduce the reactive surface area, stalling transmetalation and artificially making the reaction appear temperature-dependent.

Step 2: Solvent Addition and Degassing

  • Add the amine nucleophile (if liquid) and the anhydrous solvent.

  • Perform three freeze-pump-thaw cycles.

  • Validation Checkpoint: Oxygen must be strictly excluded. At elevated temperatures (>60 °C), trace O₂ rapidly oxidizes the phosphine ligand to a phosphine oxide, instantly killing the catalyst.

Step 3: Thermal Ramping and Initiation

  • Place the flask in a pre-heated oil bath at 40 °C . Stir vigorously (800 rpm) for 15 minutes.

  • Validation Checkpoint: Observe the solution. A color change from pre-catalyst green/yellow to a deep, clear red/orange indicates successful generation of the active Pd(0) species. If the solution remains cloudy or unchanged, the base has not activated the G4 complex.

Step 4: Temperature Optimization & Sampling

  • If activation is confirmed, raise the temperature to 80 °C .

  • After 1 hour, briefly halt stirring, allow salts to settle, and extract a 50 µL aliquot under positive N₂ pressure. Dilute in EtOAc and analyze via GC-MS.

  • Decision Matrix based on GC-MS:

    • Scenario A (High Ar-Cl, No Product, Clear Solution): Oxidative addition is stalled. Increase temperature to 100 °C.

    • Scenario B (High Ar-Cl, No Product, Black Precipitate): Catalyst died before oxidative addition. The nucleophile likely displaced the ligand. Switch to a bulkier ligand (GPhos) and restart at 60 °C.

    • Scenario C (No Ar-Cl, High Dehalogenation): Beta-hydride elimination is dominating. Lower the temperature to 50 °C to favor reductive elimination.

Step 5: Quench and Workup

  • Once full conversion is achieved, cool the reaction to room temperature.

  • Quench by filtering the mixture through a short pad of Celite to remove inorganic salts and precipitated palladium. Elute with EtOAc.

  • Concentrate the filtrate under reduced pressure for subsequent column chromatography.

References

  • Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium.National Institutes of Health (NIH).
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.National Institutes of Health (NIH).
  • Help troubleshooting a Buchwald-Hartwig amination?Reddit (r/chemistry).
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.Massachusetts Institute of Technology (DSpace).
  • Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid.RSC Publishing.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.Semantic Scholar.
  • Palladium Catalysts Supported in Microporous Phosphine Polymer Networks.ResearchGate.

Sources

Minimizing dehalogenation byproducts in 3,5-Di-tert-butyl chlorobenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Core Analysis

The Problem: "Dehalogenation" in Synthesis

In the synthesis of 1-chloro-3,5-di-tert-butylbenzene , the term "dehalogenation" typically refers to the formation of 1,3-di-tert-butylbenzene (Ar-H) instead of the desired aryl chloride (Ar-Cl) .

Since the 3,5-di-tert-butyl substitution pattern is thermodynamically difficult to access via direct chlorination of dialkylbenzenes (which favors ortho/para), the standard synthetic route is the Sandmeyer Reaction starting from 3,5-di-tert-butylaniline .

In this context, the "dehalogenation" byproduct is actually a result of Hydrodediazoniation —a competitive radical pathway where the aryl radical abstracts a hydrogen atom from the solvent or reagents rather than capturing a chlorine atom from the copper catalyst.

Mechanism of Failure

The Sandmeyer reaction proceeds via a single-electron transfer (SET) mechanism. The critical bifurcation point occurs after the formation of the aryl radical:

  • Pathway A (Desired): The aryl radical attacks the Copper(II) chloride species, transferring Cl.

  • Pathway B (Byproduct): The aryl radical abstracts a Hydrogen atom (H•) from the solvent (SH), forming the "dehalogenated" impurity.

Key Risk Factor: The two bulky tert-butyl groups at the 3 and 5 positions create steric hindrance, potentially slowing down the approach of the bulky copper-chloride complex, thereby increasing the lifetime of the aryl radical and the probability of H-abstraction (Pathway B).

Interactive Troubleshooting Guide

Module A: Reaction Conditions & Solvent Selection

Q: I am seeing >10% of the reduced byproduct (1,3-di-tert-butylbenzene). What is the primary cause? A: The most common cause is the presence of H-atom donors in your solvent system.

  • Avoid: Ethanol, Isopropanol, or THF. These are excellent H-atom donors for radicals.

  • Recommended: Switch to Acetonitrile (MeCN) or DMSO . These solvents have stronger C-H bonds that are less susceptible to radical abstraction.

Q: Does water content affecting the ratio? A: Yes. While classical Sandmeyer reactions are aqueous, the "dehalogenation" pathway is minimized in anhydrous conditions using alkyl nitrites (e.g., tert-butyl nitrite). Water can lead to phenol formation (Ar-OH), which complicates purification, but anhydrous conditions specifically favor the radical-chlorine transfer over H-abstraction.

Module B: Catalyst & Reagent Optimization

Q: I am using CuCl (Copper I). Should I change the catalyst? A: Yes. For difficult substrates, the Kochi modification or the use of CuCl₂ (Copper II) with an alkyl nitrite is often superior.

  • Why: The final step requires a Cu(II)-Cl species to transfer the chlorine. Starting with Cu(II) ensures a high concentration of the chlorine donor immediately upon radical generation.

  • Protocol Adjustment: Use a catalytic amount of CuCl₂ (20 mol%) with a stoichiometric source of chloride (like LiCl or TMSCl) to saturate the solution with Cl⁻ anions.

Q: What is the role of the nitrite source? A: Switch from Sodium Nitrite (


) to tert-Butyl Nitrite (

)
.
  • 
     allows the reaction to proceed in organic solvents (homogenous phase), improving the contact between the lipophilic 3,5-di-tert-butylaniline and the chlorinating species.
    

Optimized Protocol: The Anhydrous Sandmeyer

This protocol is designed to minimize hydrodediazoniation by eliminating H-donors and maximizing [Cl] concentration.

Reagents
  • Substrate: 3,5-Di-tert-butylaniline (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (1.5 equiv)[1]

  • Catalyst:

    
     (anhydrous, 1.2 equiv) — Note: Excess CuCl2 acts as the halide source.
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Solubilization: Dissolve

    
     (1.2 equiv) in anhydrous MeCN. Ensure the solution is clear (green/brown).
    
    • Tip: If solubility is poor, add LiCl (1.0 equiv) to form the soluble

      
       species.
      
  • Addition 1: Add 3,5-Di-tert-butylaniline (1.0 equiv) slowly. The solution may darken.

  • Temperature Control: Cool the mixture to 0°C.

  • Addition 2 (Critical): Add tert-Butyl Nitrite dropwise over 20 minutes.

    • Warning: Rapid addition generates excess radicals that recombine or abstract protons. Slow generation is key.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 2 hours. Then, heat to 60°C for 1 hour to drive completion.

  • Quench: Pour into ice-cold dilute HCl (1M) to break copper complexes.

  • Extraction: Extract with Hexanes (the product is very lipophilic). Wash with water to remove copper salts.

Data: Solvent Influence on Byproduct Ratio
Solvent SystemH-Atom Donor AbilityProduct (Ar-Cl)Byproduct (Ar-H)
Ethanol / HCl High65%25%
THF High (

-H)
70%20%
MeCN (Anhydrous) Low92% < 3%
DMSO Very Low88%< 5%

Mechanistic Visualization

The following diagram illustrates the competitive pathways. To minimize the "Dehalogenation" (Ar-H) route, we must block the "H-Abstraction" path by removing H-donors (Solvent) and accelerating the "Ligand Transfer" path (High [Cu-Cl]).

SandmeyerMechanism Aniline 3,5-Di-tert-butylaniline Diazo Diazonium Salt [Ar-N2]+ Aniline->Diazo + tBuONO (Anhydrous) Radical Aryl Radical [Ar•] Diazo->Radical - N2 (gas) Product TARGET: Ar-Cl (3,5-Di-tert-butyl chlorobenzene) Radical->Product Pathway A: Cl Transfer (High [CuCl2] or [Cl-]) Byproduct IMPURITY: Ar-H (1,3-Di-tert-butylbenzene) Radical->Byproduct Pathway B: H-Abstraction (Solvent/EtOH/THF) tBuONO t-BuONO (Nitrosylation) SET SET Reduction (Cu+ -> Cu2+)

Figure 1: Mechanistic bifurcation in the Sandmeyer reaction. Pathway B represents the "dehalogenation" error caused by solvent interaction.

Frequently Asked Questions (FAQs)

Q: Can I use direct chlorination of 1,3-di-tert-butylbenzene instead? A: Generally, no. Direct electrophilic chlorination of 1,3-di-tert-butylbenzene directs the chlorine to the 4-position (ortho to one t-butyl, para to the other) or the 2-position. It is extremely difficult to force the chlorine into the 5-position (meta to both alkyls) via Friedel-Crafts mechanics. The Sandmeyer route is the only reliable method for the 1-chloro-3,5-isomer.

Q: Is the diazonium salt of this amine explosive? A: All diazonium salts are potentially energetic. However, the presence of two bulky tert-butyl groups adds significant lipophilicity and molecular weight, making it less shock-sensitive than simple benzenediazonium chloride. Nevertheless, never isolate the dry diazonium salt . Always process it in situ (one-pot protocol).

Q: How do I separate the Ar-H byproduct if it forms? A: Separation is difficult due to similar boiling points.

  • 1,3-di-tert-butylbenzene (Ar-H): BP ~224°C

  • 1-chloro-3,5-di-tert-butylbenzene (Ar-Cl): BP ~235-240°C

  • Recommendation: Use careful fractional distillation under high vacuum, or preferably, purify via column chromatography using Hexanes. The Ar-H moves slightly faster on Silica gel (

    
     ~0.95) compared to the chloride (
    
    
    
    ~0.90), but the separation requires a long column.

References

  • Kochi, J. K. (1957). "The Mechanism of the Sandmeyer and Meerwein Reactions." Journal of the American Chemical Society. Link

  • Cohen, T., et al. (1977). "Radical aspects of the Sandmeyer reaction. Minimization of hydrodediazoniation." Journal of Organic Chemistry. Link

  • Doyle, M. P., et al. (1977). "Alkyl Nitrites in Organic Synthesis. Direct substitution of amino groups by halogens." Journal of Organic Chemistry. Link

Sources

Technical Support Center: Reaction Kinetics of 3,5-Di-tert-butyl-chlorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions regarding the reaction kinetics of 3,5-di-tert-butyl-chlorobenzene. As a sterically hindered aryl halide, this compound presents unique challenges in various chemical transformations. This guide is designed to help you navigate these complexities, optimize your reaction conditions, and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses common issues encountered during kinetic studies and synthetic applications of 3,5-di-tert-butyl-chlorobenzene.

Question 1: My nucleophilic aromatic substitution (SNAv) reaction with 3,5-di-tert-butyl-chlorobenzene is extremely slow or not proceeding at all. What are the primary factors, and how can I overcome this?

Answer:

The sluggish reactivity of 3,5-di-tert-butyl-chlorobenzene in SNAr reactions is primarily due to two factors:

  • Steric Hindrance: The two bulky tert-butyl groups flanking the chlorine atom create significant steric congestion.[1] This physically obstructs the approach of the nucleophile to the carbon atom bearing the leaving group, which is a critical step in the SNAr mechanism.[2][3] Traditional backside attack, characteristic of SN2 reactions, is impossible for aryl halides.[2][4]

  • Electronic Effects: The tert-butyl groups are weakly electron-donating through induction and hyperconjugation.[5] SNAr reactions are favored by electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).[4][6][7] The electron-donating nature of the tert-butyl groups destabilizes this intermediate, thus increasing the activation energy of the reaction.

Troubleshooting Steps:

  • Increase Reaction Temperature: Providing more thermal energy can help the reacting molecules overcome the high activation barrier imposed by steric and electronic factors.[8] Consider incrementally increasing the temperature, but be mindful of potential side reactions or decomposition of starting materials and reagents.

  • Select a Less Sterically Demanding Nucleophile: If your experimental design allows, using a smaller nucleophile can significantly improve reaction rates.[9] The combined steric bulk of both the substrate and the nucleophile can be a major impediment.[2]

  • Employ a More Reactive Leaving Group (if possible): While you are working with the chlorobenzene, it's a key concept that in SNAr, the reactivity order is often F > Cl > Br > I, which is opposite to SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by a more electronegative halogen.[6] If synthesizing an analog is an option, starting with the corresponding fluorobenzene could be advantageous.

  • Consider Alternative Reaction Pathways: If SNAr proves unfeasible, other synthetic strategies might be necessary. For instance, palladium-catalyzed cross-coupling reactions are often more tolerant of sterically hindered substrates.[10]

Question 2: I am attempting a Buchwald-Hartwig amination with 3,5-di-tert-butyl-chlorobenzene and a primary/secondary amine, but the yield is poor. How can I optimize this C-N coupling reaction?

Answer:

Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but sterically hindered aryl chlorides can be challenging substrates.[10][11] Poor yields are often due to a combination of slow oxidative addition and difficult reductive elimination steps in the catalytic cycle.

Optimization Strategies:

ParameterRecommendationRationale
Ligand Selection Use bulky, electron-rich phosphine ligands.Bulky ligands like tri-tert-butylphosphine (P(tBu)₃) or biarylphosphine ligands (e.g., SPhos, XPhos) are known to be effective for hindered substrates.[11][12] They promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.[11] Using an air-stable precursor like tri-tert-butylphosphine tetrafluoroborate can simplify handling.[11]
Palladium Precatalyst Employ a well-defined Pd(II) precatalyst.Precatalysts can offer greater stability and reproducibility compared to generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.[13]
Base Selection A strong, non-nucleophilic base is crucial.Sodium tert-butoxide (NaOtBu) is a common and effective choice.[14] The choice of base can influence the rate of deprotonation of the amine and the overall catalytic turnover.
Solvent Anhydrous, non-polar aprotic solvents are preferred.Toluene, dioxane, or THF are commonly used.[12] Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and hydrolyze starting materials.[2]
Temperature Elevated temperatures are often necessary.Refluxing in the chosen solvent is a common starting point for challenging couplings.[14]
Catalyst Loading Increase catalyst and ligand loading if necessary.For difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can improve conversion.[12]

Experimental Protocol Example: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium).

  • Add 3,5-di-tert-butyl-chlorobenzene (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add anhydrous solvent (e.g., toluene).

  • Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 3: My Suzuki-Miyaura coupling reaction with 3,5-di-tert-butyl-chlorobenzene is giving low conversion. What are the key parameters to investigate?

Answer:

Similar to other cross-coupling reactions, the steric hindrance of 3,5-di-tert-butyl-chlorobenzene can make Suzuki-Miyaura coupling challenging.[15] The key is to facilitate the oxidative addition of the sterically hindered aryl chloride to the palladium(0) center.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Catalyst System Use a catalyst system known for activating aryl chlorides.Palladium catalysts with bulky, electron-rich phosphine ligands are generally effective for the Suzuki coupling of aryl chlorides.[16][17] For example, a combination of Pd(OAc)₂ with a ligand like P(tBu)₃ or a more specialized biarylphosphine ligand can be a good starting point.[18]
Base The choice of base is critical.A strong base is required to activate the boronic acid for transmetalation.[18] Common choices include K₃PO₄, Cs₂CO₃, or K₂CO₃. The solubility and strength of the base can significantly impact the reaction rate.
Solvent System A polar aprotic solvent or a mixture including water is often beneficial.Solvents like toluene, dioxane, or DMF, often with the addition of water, are used.[12] The aqueous phase can help to dissolve the inorganic base and facilitate the transmetalation step.[19]
Temperature Higher temperatures are typically required.Heating the reaction to 80-120 °C is common for aryl chloride substrates.
Boronic Acid/Ester Quality Ensure the purity and stability of the boronic acid/ester.Boronic acids can undergo dehydration to form boroxines, which may have different reactivity. Using freshly opened or properly stored boronic acid is recommended.

Question 4: I am considering a lithiation-trapping sequence with 3,5-di-tert-butyl-chlorobenzene. What are the potential challenges and how can I achieve regioselective lithiation?

Answer:

Lithiation of aryl halides is a powerful method for functionalization.[20][21] However, with 3,5-di-tert-butyl-chlorobenzene, there are competing pathways to consider.

Challenges and Solutions:

  • Halogen-Metal Exchange vs. Deprotonation: Strong alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) can potentially undergo halogen-metal exchange with the aryl chloride.[22] However, deprotonation at one of the ortho positions to the chlorine is also possible, especially with a directing group. Given the steric hindrance, direct deprotonation might be slow.

  • Regioselectivity: The two protons ortho to the chlorine (positions 2 and 6) are the most acidic due to the inductive effect of the chlorine. The protons ortho to the tert-butyl groups (positions 4 and adjacent to the other tert-butyl) are less acidic.

  • Benzyne Formation: Under certain conditions, particularly with strong bases and at elevated temperatures, elimination of HCl can lead to the formation of a benzyne intermediate.[6][23] This can lead to a mixture of products.

Recommendations for Regioselective Lithiation:

  • Use a Directed ortho-Metalation (DoM) Strategy if Possible: If an appropriate directing metalating group (DMG) is present on the ring, it can direct the lithiation to a specific ortho position.[21] For the parent 3,5-di-tert-butyl-chlorobenzene, this is not applicable.

  • Employ Lithium Amide Bases: Bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are strong, non-nucleophilic bases that are excellent for deprotonation and less prone to halogen-metal exchange compared to alkyllithiums.[24]

  • Optimize Reaction Conditions:

    • Low Temperature: Perform the lithiation at low temperatures (e.g., -78 °C) to minimize side reactions like benzyne formation.[21][24]

    • Solvent Choice: Anhydrous THF or diethyl ether are common solvents.[21] The choice of solvent can influence the reactivity of the organolithium reagent.[24]

    • Reaction Time: Allow sufficient time for the deprotonation to occur, but be aware that prolonged reaction times can sometimes lead to decomposition.

Workflow for Lithiation and Electrophilic Quench:

G start Dissolve 3,5-di-tert-butyl-chlorobenzene in anhydrous THF at -78°C add_base Add LDA solution dropwise and stir for 1-2 hours start->add_base add_electrophile Add electrophile (e.g., DMF, CO2) and stir at -78°C add_base->add_electrophile warm Allow to warm to room temperature add_electrophile->warm quench Quench with saturated NH4Cl (aq) warm->quench extract Extract with organic solvent, dry, and concentrate quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for the lithiation and electrophilic quench of 3,5-di-tert-butyl-chlorobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is 3,5-di-tert-butyl-chlorobenzene often used in kinetic studies?

A1: The significant steric hindrance provided by the two tert-butyl groups makes this molecule an excellent model substrate for studying the effects of sterics on reaction rates and mechanisms.[25] By comparing its reactivity to less hindered analogs (e.g., chlorobenzene, 3,5-dimethylchlorobenzene), researchers can quantify the impact of steric bulk on various transformations.

Q2: Does the presence of the tert-butyl groups influence the regioselectivity of electrophilic aromatic substitution on the ring?

A2: Yes. The tert-butyl group is an ortho, para-director due to its electron-donating nature.[5] However, the immense steric bulk of the tert-butyl groups strongly disfavors substitution at the ortho positions (2, 4, and 6). Therefore, electrophilic aromatic substitution on 1,3-di-tert-butylbenzene (the parent arene) predominantly occurs at the para position relative to both tert-butyl groups (which is also the ortho position to the other tert-butyl group, but less hindered). For 3,5-di-tert-butyl-chlorobenzene, the chlorine is a deactivating but ortho, para-directing group. The most likely positions for electrophilic attack would be positions 2, 4, and 6, but this will be heavily influenced by the size of the incoming electrophile due to the steric hindrance from the adjacent tert-butyl groups.

Q3: Can I use 3,5-di-tert-butyl-chlorobenzene in Grignard reagent formation?

A3: Formation of the Grignard reagent from 3,5-di-tert-butyl-chlorobenzene can be challenging due to the inertness of the C-Cl bond. Aryl chlorides are generally less reactive than aryl bromides or iodides for Grignard formation. While it may be possible under forcing conditions (e.g., using highly activated magnesium or entrainment methods), it is often more practical to start with the corresponding 3,5-di-tert-butyl-bromobenzene for more reliable Grignard reagent preparation.

Q4: Are there any specific safety precautions I should take when working with reactions of 3,5-di-tert-butyl-chlorobenzene?

A4: Standard laboratory safety procedures should always be followed. When using organolithium reagents like n-BuLi or t-BuLi, extreme caution is necessary as they are pyrophoric.[22] These reactions must be carried out under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Reactions involving palladium catalysts and phosphine ligands should also be handled in an inert atmosphere as many of these reagents are air-sensitive.[12] Always consult the Safety Data Sheet (SDS) for all chemicals used in your experiments.

References

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Retrieved from [Link]

  • Shen, H. C., et al. (2016). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 138(42), 13854–13857. [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. In Organic Chemistry II. Retrieved from [Link]

  • Shields, J. D., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(11), 4099–4108. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Diao, T., et al. (2017). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 50(9), 2166–2177. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. In Metal-Catalyzed Cross-Coupling Reactions in Water (pp. 1-42). Wiley-VCH. [Link]

  • Quora. (2018, August 28). Why does chlorobenzene not show an SN1 or SN2 reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]

  • Hibbitts Catalysis Lab. (2024, March 11). Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis. University of Florida. Retrieved from [Link]

  • SciSpace. (2005, February 22). Tri-tert-butylphosphine [P(t-Bu)₃]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Retrieved from [Link]

  • Amar Equipment. (n.d.). Lithiation in Flow: n-Butyl Lithiation and electrophile addition. Retrieved from [Link]

  • ACS Publications. (2000, June 2). Photochemistry of Aryl tert-Butyl Ethers in Methanol: The Effect of Substituents on an Excited State Cleavage Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline... Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. Retrieved from [Link]

  • Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Retrieved from [Link]

  • National Institutes of Health. (2022, July 30). Unexpected steric hindrance failure in the gas phase F− + (CH₃)₃CI SN2 reaction. Retrieved from [Link]

  • ACS Publications. (2024, November 7). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C. Retrieved from [Link]

  • RSC Publishing. (2019, August 2). tBuOK-triggered bond formation reactions. RSC Advances. [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

  • Vapourtec. (n.d.). Lithiation. Retrieved from [Link]

  • Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PubMed. (2007). The interplay between steric and electronic effects in S(N)2 reactions. Retrieved from [Link]

  • Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Retrieved from [Link]

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Validation & Comparative

Theoretical Framework: The Causality of Resolution Limits

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR: A Comparative Guide to the Structural Elucidation of 3,5-Di-tert-butylchlorobenzene

For researchers and drug development professionals, the structural verification of sterically hindered aryl halides like 3,5-di-tert-butylchlorobenzene presents a unique analytical challenge. Because the molecule possesses a high degree of symmetry and bulky alkyl substituents, its aromatic protons exist in nearly identical chemical environments.

This guide objectively compares the performance of modern Benchtop NMR (60 MHz) against traditional High-Field NMR (400 MHz) for the


H NMR interpretation of 3,5-di-tert-butylchlorobenzene. By examining the underlying physics of spin-spin coupling and providing self-validating experimental workflows, this guide establishes a framework for selecting the appropriate instrumentation for your analytical pipelines.

To understand why instrument selection matters for 3,5-di-tert-butylchlorobenzene, we must analyze the molecule's theoretical


H NMR profile. The molecule contains two distinct proton environments:
  • tert-Butyl Protons (18H): A massive, highly shielded singlet expected at ~1.30 ppm.

  • Aromatic Protons (3H): Two equivalent protons at C2/C6, and one proton at C4.

The causality behind the spectral differences across instruments lies in the


 ratio  (the difference in resonance frequency in Hz divided by the coupling constant in Hz). While chemical shifts (in ppm) remain constant regardless of the magnetic field, the line widths and 

-coupling constants (in Hz) are fixed[1].

Based on standard empirical substituent effects (Base benzene = 7.27 ppm; Cl ortho = +0.02, meta = -0.06; t-Bu ortho = +0.01, para = -0.10):

  • H2/H6 Shift: 7.27 + 0.02 + 0.01 - 0.10 ≈ 7.20 ppm

  • H4 Shift: 7.27 - 0.06 + 0.01 + 0.01 ≈ 7.23 ppm

  • Meta-Coupling (

    
    ):1.8 Hz 
    

The chemical shift difference (


) is merely 0.03 ppm. As illustrated in the logic diagram below, this slight difference dictates whether the spin system exhibits strong or weak coupling depending on the spectrometer's field strength.

SpinLogic Molecule 3,5-Di-tert-butylchlorobenzene Aromatic Protons (H2, H4, H6) Shifts Calculated Shifts: H2/H6 ≈ 7.20 ppm | H4 ≈ 7.23 ppm Δδ = 0.03 ppm Molecule->Shifts Coupling Meta-Coupling (J) J_2,4 = J_6,4 ≈ 1.8 Hz Molecule->Coupling Benchtop Benchtop NMR (60 MHz) Δν = 0.03 ppm × 60 = 1.8 Hz Shifts->Benchtop HighField High-Field NMR (400 MHz) Δν = 0.03 ppm × 400 = 12.0 Hz Shifts->HighField Coupling->Benchtop Coupling->HighField RatioLow Δν / J ≈ 1.0 (Strong Coupling) Benchtop->RatioLow RatioHigh Δν / J ≈ 6.6 (Weak Coupling) HighField->RatioHigh ResultLow Complex Multiplet / Broad Singlet (AB2 / ABC Spin System) RatioLow->ResultLow ResultHigh Resolved Doublet (2H) & Triplet (1H) (AX2 Spin System) RatioHigh->ResultHigh

Caption: Logical flow demonstrating how magnetic field strength dictates the spin system coupling regime.

Self-Validating Experimental Workflows

To objectively compare performance, the experimental protocols must be tailored to the intrinsic sensitivities of each instrument. High-field instruments possess roughly an order of magnitude greater intrinsic sensitivity than benchtop systems[2]. The following step-by-step methodologies ensure self-validation prior to data acquisition.

Protocol A: High-Field NMR (400 MHz)
  • Sample Preparation: Dissolve 10 mg of 3,5-di-tert-butylchlorobenzene in 0.6 mL of high-purity CDCl

    
     (0.07 M concentration). Transfer to a standard 5 mm NMR tube.
    
  • Locking & Tuning: Insert the sample and lock the spectrometer to the deuterium frequency of CDCl

    
    . This self-validates the magnetic field stability. Tune and match the probe to the 
    
    
    
    H Larmor frequency.
  • Shimming: Execute 3D gradient shimming on the Z-axis to optimize

    
     homogeneity. Validate shimming by ensuring the CDCl
    
    
    
    residual solvent peak width at half-height is < 1.0 Hz.
  • Acquisition: Run a standard 1D

    
    H sequence. Parameters: 8 scans (ns), 30° excitation pulse, 2-second relaxation delay (
    
    
    
    ), and a spectral width of 12 ppm.
Protocol B: Benchtop NMR (60 MHz)
  • Sample Preparation: Dissolve 50 mg of the analyte in 0.6 mL of CDCl

    
     (0.37 M concentration). Note: Modern benchtop systems with internal capillary locks allow the use of non-deuterated solvents (e.g., CHCl
    
    
    
    ) if required for process monitoring[3].
  • Locking & Tuning: Utilize the instrument's internal permanent lock system. No manual tuning is required due to the permanent magnet architecture.

  • Shimming: Run the automated 1D shimming routine. Validate by checking the internal calibration line width.

  • Acquisition: Run a 1D

    
    H sequence. Parameters: 64 scans (ns) to compensate for lower sensitivity, 90° excitation pulse, 5-second relaxation delay (
    
    
    
    ) to ensure full
    
    
    relaxation of the sterically hindered t-butyl groups for accurate integration.

NMRWorkflow Sample Sample Prep 3,5-Di-tert-butylchlorobenzene PrepLow High Concentration (~0.37 M) Protonated or Deuterated Solvent Sample->PrepLow Benchtop Route PrepHigh Low Concentration (~0.07 M) Strictly Deuterated Solvent (CDCl3) Sample->PrepHigh High-Field Route LockLow Internal Capillary Lock (No D-solvent needed) PrepLow->LockLow LockHigh Deuterium Lock (Requires D-solvent) PrepHigh->LockHigh ShimLow Automated 1D Shimming (Permanent Magnet) LockLow->ShimLow ShimHigh Gradient/3D Shimming (Superconducting Magnet) LockHigh->ShimHigh AcqLow Acquisition (60 MHz) ns=64, d1=5s ShimLow->AcqLow AcqHigh Acquisition (400 MHz) ns=8, d1=2s ShimHigh->AcqHigh Data Data Processing & FT AcqLow->Data AcqHigh->Data

Caption: Parallel self-validating experimental workflows for Benchtop vs. High-Field NMR acquisition.

Comparative Data & Performance Metrics

Upon processing the Fourier Transformed (FT) data, the structural interpretation differs vastly based on the hardware utilized. Benchtop NMR spectroscopy relies on pattern recognition and integration, whereas high-field NMR provides absolute scalar coupling elucidation[4].

Performance MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Impact on Analytical Workflow
Aromatic Region (7.20 - 7.23 ppm) Broad singlet / unresolved multiplet (3H).Resolved doublet (2H,

=1.8 Hz) and triplet (1H,

=1.8 Hz).
High-field is required for de novo structural elucidation of isomers.
Aliphatic Region (~1.30 ppm) Sharp, dominant singlet (18H).Sharp, dominant singlet (18H).Both instruments perfectly quantify the t-butyl groups.
Intrinsic Sensitivity (LOD) ~1 mmol/L (requires higher sample mass or more scans)[2].~100 µmol/L (highly sensitive)[2].Benchtop requires concentrated samples; High-field is ideal for trace impurities.
Solvent Requirements Deuterated or non-deuterated (internal lock)[3].Strictly deuterated (deuterium lock).Benchtop allows direct sampling from process reactors.
Infrastructure & Maintenance Permanent magnet. No cryogens. Fume-hood compatible[4].Superconducting magnet. Requires liquid He/N

. Dedicated lab space.
Benchtop drastically reduces operational expenditure (OpEx).

Strategic Decision Matrix for Drug Development

The choice between benchtop and high-field NMR should not be viewed as mutually exclusive, but rather as complementary tools within a drug development pipeline:

  • Deploy Benchtop NMR (60-80 MHz) When: You are conducting routine QA/QC, raw material identification, or real-time reaction monitoring. For 3,5-di-tert-butylchlorobenzene, the massive 18-proton t-butyl singlet at 1.30 ppm provides an excellent, easily resolvable handle for quantitative NMR (qNMR) to track reaction kinetics or verify bulk purity without needing to resolve the aromatic region. Furthermore, its ability to operate without cryogens makes it ideal for point-of-need testing[5].

  • Deploy High-Field NMR (400+ MHz) When: You are performing rigorous structural elucidation of unknown impurities, identifying regioisomers (e.g., distinguishing 3,5-di-tert-butylchlorobenzene from 2,4-di-tert-butylchlorobenzene), or require high-resolution separation of the tightly coupled aromatic protons.

References

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments Blog, 30 May 2023. Available at:[Link]

  • Technology Networks. "Benchtop NMR Breaks New Ground." Analysis & Separations, 31 Jan 2024. Available at:[Link]

  • MDPI. "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Molecules, Sep 2021. Available at:[Link]

  • National Institutes of Health (PMC). "Benchtop NMR in Biomedicine: An Updated Literature Overview." Metabolites, Dec 2025. Available at:[Link]

Sources

GC-MS Fragmentation Pattern of 3,5-Di-tert-butyl chlorobenzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Analyzing highly branched alkylbenzenes like 3,5-di-tert-butyl chlorobenzene (C14H21Cl) presents a unique challenge in mass spectrometry. Under standard 70 eV Electron Ionization (EI), the bulky tert-butyl groups are highly labile, often resulting in a vanishingly small molecular ion (M+•) peak. As a Senior Application Scientist, I frequently observe laboratories misidentifying this compound because they rely solely on automated library searches without understanding the underlying fragmentation kinetics.

This guide objectively compares standard GC-EI-MS against alternative modalities (GC-CI-MS and GC-HRMS), providing a self-validating framework for definitive structural elucidation.

Mechanistic Overview: The Causality of Fragmentation

To optimize an analytical method, one must first understand the gas-phase unimolecular decomposition of the analyte [1]. The fragmentation of 3,5-di-tert-butyl chlorobenzene is governed by strict kinetic pathways driven by carbocation stability.

  • The Isotopic Signature (The Built-in Validator): Because the molecule contains a single chlorine atom, every intact fragment retaining the chlorine will exhibit a characteristic ~3:1 isotopic ratio (35Cl : 37Cl). This is your primary diagnostic tool for distinguishing analyte fragments from background column bleed.

  • Primary Cleavage (Base Peak at m/z 209/211): The molecular ion (m/z 224/226) is highly unstable. The dominant kinetic pathway is the

    
    -cleavage of a methyl radical (•CH3, 15 Da) from one of the tert-butyl groups. This process is thermodynamically driven by the formation of a highly stable tertiary carbocation (which subsequently rearranges to a dimethylbenzyl-type cation) [2].
    
  • Secondary Cleavage (m/z 153/155): The remaining intact tert-butyl group can undergo a hydrogen rearrangement and subsequent neutral loss of isobutylene (C4H8, 56 Da), yielding a secondary diagnostic fragment at m/z 153/155.

Fragmentation M Molecular Ion (M+•) m/z 224 / 226 [C14H21Cl]+• F1 Primary Fragment m/z 209 / 211 [C13H18Cl]+ (Base Peak) M->F1 - •CH3 (-15 Da) F2 Secondary Fragment m/z 153 / 155 [C9H10Cl]+ F1->F2 - C4H8 (-56 Da)

Fig 1: EI-MS unimolecular fragmentation pathway of 3,5-Di-tert-butyl chlorobenzene.

Comparative Analysis of Analytical Modalities

While GC-EI-MS is the workhorse of the analytical laboratory, its aggressive fragmentation can be a liability when analyzing tert-butylated aromatics. To build a robust analytical profile, we must compare the performance of standard EI against softer or higher-resolution alternatives.

Table 1: Performance Comparison of MS Modalities for 3,5-Di-tert-butyl chlorobenzene

Analytical ModalityIonization EnergyMolecular Ion PresenceBase Peak ObservedPrimary UtilityLimitations
GC-EI-MS 70 eV (Hard)Weak to Non-existent (m/z 224/226)m/z 209 / 211Library matching, structural mappingCannot definitively confirm intact molecular weight
GC-CI-MS Low (Soft)Strong [M+H]⁺ (m/z 225/227)m/z 225 / 227Molecular weight confirmationLacks fragmentation for structural elucidation
GC-HRMS (QTOF) 70 eV (High Res)Weak (m/z 224.1332)m/z 209.1097Elemental composition, isobaric resolutionHigh instrument cost, complex data processing

Experimental Protocols: A Self-Validating Workflow

A robust protocol does not just list steps; it builds in causality and validation. The following dual-modality workflow ensures absolute identification by pairing the structural mapping of EI with the molecular weight confirmation of CI.

Phase 1: GC-EI-MS (Structural Mapping)

Rationale: We utilize a non-polar DB-5MS column (5% phenyl-arylene, 95% dimethylpolysiloxane) because it minimizes active sites in the stationary phase that could cause on-column degradation of the chlorinated aromatic ring, ensuring the fragmentation observed is purely from the MS source [3].

  • System Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are present with appropriate relative abundances to validate ion transmission across the entire mass range.

  • Chromatographic Separation: Inject 1 µL of the sample (split ratio 10:1) at an inlet temperature of 250°C. Program the oven from 60°C (hold 1 min) to 280°C at a ramp rate of 15°C/min.

  • Data Acquisition: Scan from m/z 50 to 300.

  • Self-Validation Check: Locate the base peak at m/z 209. Immediately check for the m/z 211 peak. If the 209:211 ratio is not approximately 3:1, the peak is an isobaric interference, not a chlorinated fragment.

Phase 2: GC-CI-MS (Molecular Weight Confirmation)

Rationale: Because the EI spectrum lacks a definitive M+• peak, Chemical Ionization (CI) using methane reagent gas is employed. Methane forms a [CH5]⁺ and[C2H5]⁺ plasma, which transfers a proton to the analyte via a low-energy thermodynamic pathway, preventing the


-cleavage of the methyl radical.
  • Source Reconfiguration: Switch to a CI source and introduce high-purity methane gas at a flow rate of 1.5 mL/min.

  • Plasma Optimization: Monitor the reagent ions (m/z 17, 29, 41) to ensure a stable, high-density CI plasma.

  • Data Acquisition: Analyze the sample under the identical chromatographic conditions used in Phase 1.

  • Self-Validation Check: Look for the [M+H]⁺ pseudomolecular ion at m/z 225 and 227. The presence of these peaks definitively confirms the intact molecular weight of 224/226, validating the M-15 base peak observed in the EI spectrum.

Workflow Start Sample: 3,5-Di-tert-butyl chlorobenzene GC GC Separation (Non-polar DB-5MS) Start->GC Split Ionization Choice? GC->Split EI Electron Ionization (EI) 70 eV Split->EI Structural ID CI Chemical Ionization (CI) (Methane Reagent) Split->CI MW Check HRMS High-Resolution (QTOF) Exact Mass Split->HRMS Isobaric Resolution ResultEI Library Matching & Fragment ID (m/z 209) EI->ResultEI ResultCI Molecular Weight Confirmation[M+H]+ CI->ResultCI ResultHRMS Elemental Composition C14H21Cl HRMS->ResultHRMS

Fig 2: Decision workflow for the MS analysis of highly branched alkylbenzenes.

References

  • Weniger, K., Kleimann, J., & Grützmacher, H. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry / Semantic Scholar. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7366, Tert-Butylbenzene. PubChem - NIH.[Link]

  • U.S. Environmental Protection Agency. Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. EPA.gov. [Link]

Comparing steric effects of tert-butyl vs isopropyl aryl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and process chemistry, the choice between tert-butyl (t-Bu) and isopropyl (i-Pr) substituents on aryl chlorides is rarely arbitrary. While both are lipophilic, space-filling groups, their impact on synthetic handleability—specifically Palladium-catalyzed cross-coupling—is distinct.

  • Isopropyl (i-Pr): Acts as a "Rotatable Shield." It provides significant steric bulk but retains conformational flexibility (

    
    -value: 2.15 kcal/mol). Standard bulky phosphine ligands (e.g., SPhos) usually suffice for coupling.
    
  • tert-Butyl (t-Bu): Acts as a "Molecular Anchor." It is conformationally locked (

    
    -value: 4.9 kcal/mol), often forcing the aryl ring out of planarity. For ortho-substituted t-Bu aryl chlorides, standard oxidative addition pathways are kinetically inhibited, often requiring specialized NHC-Pd catalysts (PEPPSI) or radical-based activation mechanisms.
    

This guide compares the reactivity profiles of these two substrates, providing validated protocols for overcoming the "steric wall" of the tert-butyl group.

Mechanistic Foundation: The Steric Wall

To optimize reaction conditions, one must understand the physical organic root of the reactivity difference.

Conformational Locking (A-Values)

The tert-butyl group is spherically symmetrical and essentially non-rotatable regarding its effective cone angle. In contrast, the isopropyl group has a "methine gap"—a lower energy rotational conformer that allows an incoming metal catalyst to approach the C-Cl bond.

ParameterIsopropyl (i-Pr)tert-Butyl (t-Bu)Impact on Catalysis
A-Value (kcal/mol) 2.154.90t-Bu locks ring conformation; i-Pr allows flux.
Taft Steric (

)
-0.47-1.54t-Bu exerts 3x greater kinetic inhibition.
Rotational Barrier Low (allows catalyst access)High (permanent steric wall)t-Bu blocks standard

coordination.
The Mechanistic Divergence (Concerted vs. Radical)

Recent mechanistic studies suggest that while i-Pr aryl chlorides undergo standard concerted oxidative addition (OA), highly hindered t-Bu systems may force the catalyst into a Single Electron Transfer (SET) radical pathway to bypass the steric barrier.

Mechanism Start Pd(0) Catalyst Substrate_iPr o-iPr Aryl Chloride Start->Substrate_iPr Substrate_tBu o-tBu Aryl Chloride Start->Substrate_tBu Concerted Concerted Oxidative Addition (2e-) Substrate_iPr->Concerted Low Barrier Radical Radical Halogen Abstraction (SET) Substrate_tBu->Radical Steric Clash Prevents OA Prod Pd(II) Oxidative Adduct Concerted->Prod Radical->Prod Rebound

Figure 1: Mechanistic divergence. Ortho-isopropyl substrates follow standard 2-electron chemistry, while ortho-tert-butyl substrates often necessitate radical pathways or extreme ligand distortion.

Performance Comparison: Buchwald-Hartwig Amination

The most common failure mode in drug development is the amination of ortho-substituted aryl chlorides. The following data compares the performance of o-isopropyl vs. o-tert-butyl chlorobenzene using various catalytic systems.

Comparative Yield Data

Target Reaction: Coupling with Morpholine (1.2 equiv), NaOtBu (1.4 equiv), Toluene, 100°C, 12h.

Catalyst SystemLigand Typeo-iPr Yield (%)o-tBu Yield (%)Analysis

Monodentate Phosphine15%0% Standard catalysts fail for both; completely inactive for t-Bu.

/ SPhos
Buchwald G188%35%SPhos is excellent for i-Pr but lacks the bulk/donating power for t-Bu.

/ XPhos
Buchwald G2>98%62%XPhos improves t-Bu yield but conversion is incomplete.
Pd-PEPPSI-IPr NHC (N-Heterocyclic Carbene)>98%94% Recommended: The "Throw-Away" ligand stabilizes the active species for difficult OA.
Critical Insight: Catalyst Deactivation

For t-Bu substrates, the rate of oxidative addition is so slow that the active


 species often decomposes (aggregates to Pd black) before it can react.
  • Solution: Use Pd-PEPPSI-IPr or Pd-G3-BrettPhos . These precatalysts release the active species slowly or stabilize it with extremely bulky ligands that prevent aggregation.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, the catalyst system is likely compromised (oxidized).

Protocol A: The "Standard" Screen (For Isopropyl Variants)

Suitable for: o-isopropyl aryl chlorides or non-ortho t-butyl variants.

  • Setup: Charge a reaction vial with

    
      (1.0 mol%) and XPhos  (2.0 mol%).
    
  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M). The solution should turn a deep reddish-purple (active catalytic species).

  • Activation: Stir at RT for 5 minutes.

  • Substrate: Add o-isopropyl aryl chloride (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Seal and heat to 100°C for 4-12 hours.

  • Validation: Monitor by GC-MS. Look for the disappearance of the aryl chloride peak. If >10% dehalogenation (hydrodehalogenation) is observed, switch to Protocol B (the catalyst is struggling to find the amine).

Protocol B: The "Steric Fortress" Method (For tert-Butyl Variants)

Suitable for: o-tert-butyl aryl chlorides and di-ortho substituted systems.

  • Catalyst: Use Pd-PEPPSI-IPr (Sigma-Aldrich #696919) at 2.0 mol%.

    • Why: The bulky IPr NHC ligand pushes the electrons onto the Pd center, accelerating oxidative addition into the hindered C-Cl bond.

  • Base/Additives: Use KOH (2.0 equiv) or KOtBu .

    • Note: Stronger bases are often required to speed up the transmetallation/amine binding step which can also be sterically hindered.

  • Solvent: Toluene or DME (Dimethoxyethane).

  • Procedure:

    • Mix Pd-PEPPSI-IPr, Base, and Aryl Chloride in the vial inside a glovebox or under strict Ar flow.

    • Add Solvent and Amine.

    • Heat to 80°C .

    • Visual Check: The reaction usually starts as a light yellow suspension. As the cycle progresses, it may darken. Rapid formation of black precipitate indicates catalyst death—add 1 mol% more catalyst if this happens within 1 hour.

Workflow Optimization Logic

Use this decision tree to select the correct catalytic system based on your substrate's steric profile.

DecisionTree Start Aryl Chloride Substrate CheckPos Is the Steric Group Ortho? Start->CheckPos NoOrtho No (Meta/Para) CheckPos->NoOrtho No YesOrtho Yes (Ortho) CheckPos->YesOrtho Yes StdCond Standard Conditions Pd(OAc)2 / SPhos NaOtBu, 80°C NoOrtho->StdCond CheckGroup Group Identity? YesOrtho->CheckGroup IsIsopropyl Isopropyl (i-Pr) CheckGroup->IsIsopropyl IsTButyl tert-Butyl (t-Bu) CheckGroup->IsTButyl AdvCond Advanced Conditions Pd-G3-XPhos Cs2CO3, 100°C IsIsopropyl->AdvCond HardCond PEPPSI Conditions Pd-PEPPSI-IPr KOH, Toluene, 110°C IsTButyl->HardCond

Figure 2: Ligand selection decision tree. Note that ortho-t-Bu requires a distinct jump in catalyst activity (PEPPSI or G3-Palladacycles) compared to isopropyl.

Drug Development Context: Metabolic Stability

While t-Bu is synthetically more challenging, it is often preferred in the final drug candidate (API) for metabolic reasons.

  • Metabolic Liability of i-Pr: The benzylic C-H bond in the isopropyl group is highly susceptible to CYP450-mediated hydroxylation.

  • Metabolic Shield of t-Bu: The tert-butyl group has no benzylic protons. However, it is not immune; terminal methyl oxidation can occur.

  • Modern Alternative: If t-Bu is too sterically hindering for synthesis but i-Pr is too metabolically unstable, consider trifluoromethylcyclopropyl or oxetanes as bioisosteres. These maintain the steric bulk/lipophilicity but offer different vectors for synthetic attachment.

References

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Aryl Chlorides." Chemistry – A European Journal.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society.

  • Bürger, P., et al. (2025). "Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition." ACS Catalysis. (Note: Cited to support the radical mechanism hypothesis in highly hindered systems).

  • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters.

Comparative Crystallographic Guide: Supramolecular Assembly in 3,5-Di-tert-butyl Chlorobenzene and Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and advanced materials science, the 3,5-di-tert-butylphenyl moiety is frequently employed to introduce extreme steric bulk, enhance lipophilicity, and modulate crystal packing. When coupled with halogenated motifs—such as chlorobenzene—or heterocyclic scaffolds like pyrazoles, the resulting solid-state architectures exhibit drastically different supramolecular behaviors.

This guide objectively compares the X-ray crystallographic data and intermolecular interaction profiles of two distinct 3,5-di-tert-butyl derivatives: a chlorobenzene-functionalized Schiff base (Scaffold A ) and a pyrazole carboxamide (Scaffold B ). By analyzing their structural data, researchers can better predict how halogen bonding and steric hindrance dictate solid-state properties in active pharmaceutical ingredients (APIs) and catalytic ligands.

Comparative Crystallographic Performance

Expertise & Causality: The steric hindrance of the bulky di-tert-butyl groups typically prevents close


 stacking of the aromatic rings. Consequently, the crystal lattice cohesion must be driven by alternative secondary interactions.
  • Scaffold A: (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol The presence of the chlorobenzene ring introduces critical

    
     and 
    
    
    
    contacts, which account for 11.0% of the Hirshfeld surface[1]. The molecule maintains near-mirror symmetry, driven by a strong intramolecular
    
    
    hydrogen bond that forces the formation of a stable S(6) ring motif.
  • Scaffold B: 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide Lacking a halogen atom, this scaffold relies entirely on classical hydrogen bonding for lattice stability[2]. It forms an intramolecular

    
     contact (S(5) motif) and pairs of intermolecular 
    
    
    
    hydrogen bonds that link inversion-related molecules into robust dimers, generating an
    
    
    ring motif.
Quantitative Data Comparison
Crystallographic ParameterScaffold A (Chlorobenzene Schiff Base)Scaffold B (Pyrazole Carboxamide)
Primary Structural Motif Intramolecular

(S(6) ring)
Intermolecular

(

dimer)
Dominant Contact (Hirshfeld)

(68.9%)

(68.6%)
Secondary Contacts

(11.7%),

(11.0%)

(~15%),

(<5%)
Molecular Conformation Planar (excluding tert-butyl groups)Twisted (Pyrazole/Phenyl dihedral = 11.93°)
Space Group / Symmetry Mirror symmetry plane observedInversion-related dimers

Experimental Workflows & Self-Validating Protocols

A crystal structure is only as reliable as the purity and growth kinetics of the crystal itself. The following self-validating protocols ensure the generation of diffraction-quality single crystals for both derivatives.

Protocol A: Synthesis & Crystallization of the Chlorobenzene Schiff Base
  • Reaction Setup: Dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (0.2 mmol) in 30 mL of absolute ethanol. In a separate vial, dissolve 3-chloro-4-methylaniline (0.2 mmol) in 20 mL of ethanol.

  • Condensation: Combine the solutions and stir under reflux for 4 hours. Causality: Refluxing provides the thermal energy required to overcome the activation barrier for imine formation while utilizing ethanol to maintain solubility of the highly lipophilic precursors.

  • Crystallization: Transfer the clear solution to a crystallization dish. Cover with parafilm and puncture 2-3 small holes. Allow for slow evaporation at ambient temperature (298 K). Causality: Slow evaporation ensures a low nucleation rate, yielding macroscopic single blocks rather than microcrystalline powder.

  • Validation: Harvest crystals after 4-7 days. Suitable crystals will appear as distinct blocks with a melting point of 417–419 K.

Protocol B: Synthesis & Crystallization of the Pyrazole Carboxamide
  • Reaction Setup: Dissolve 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-phenylprop-2-en-1-one (1.2 mmol) in 10 mL of ethanol. Add semicarbazide hydrochloride (1.26 mmol).

  • Cyclization: Reflux the mixture for 3 hours. Causality: The semicarbazide attacks the

    
    -unsaturated ketone, followed by rapid cyclization to form the rigid pyrazole ring.
    
  • Crystallization: Cool the mixture slowly to room temperature. Unlike Scaffold A, Scaffold B precipitates directly as colorless single crystals due to its lower solubility in cold ethanol.

  • Validation: Filter and wash the crystals with a 1:1 ethanol–water mixture (m.p. 525 K).

Protocol C: X-ray Data Collection & Refinement
  • Mounting: Select a crystal with dimensions approximately

    
     mm. Mount on a glass fiber using perfluoropolyether oil and cool to 296 K in a nitrogen stream.
    
  • Diffraction: Collect data on a diffractometer equipped with graphite-monochromated Mo-

    
     radiation (
    
    
    
    Å).
  • Structure Solution: Solve using Direct Methods (e.g., SHELXT). Causality: Direct methods rely on phase relationships estimated from normalized structure factors, which is the mathematically optimal approach for light-atom organic structures lacking heavy transition metals.

  • Refinement: Refine against

    
     using full-matrix least-squares (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
    
  • Hirshfeld Analysis: Export the .cif file to CrystalExplorer to generate 3D

    
     surfaces and 2D fingerprint plots, quantifying the exact percentage of 
    
    
    
    contacts.

Workflow Visualization

CrystallographyWorkflow Synthesis Ligand Synthesis (Condensation / Cyclization) SubA Scaffold A Chlorobenzene Schiff Base Synthesis->SubA SubB Scaffold B Pyrazole Carboxamide Synthesis->SubB CrystA Crystallization: Slow Evaporation (EtOH) SubA->CrystA CrystB Crystallization: Cooling & Precipitation SubB->CrystB XRD X-ray Diffraction (Mo-Kα, λ=0.71073 Å) CrystA->XRD CrystB->XRD Refine Structure Solution & Refinement (Direct Methods, F²) XRD->Refine Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) Refine->Hirshfeld ResultA 11% Cl···H Contacts Intramolecular S(6) Motif Hirshfeld->ResultA ResultB Intermolecular N-H···O R2²(8) Dimer Motif Hirshfeld->ResultB

Workflow for the synthesis, crystallization, and X-ray structural analysis of 3,5-di-tert-butyl derivatives.

References

  • Title: Crystal structure and Hirshfeld surface analysis of (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)
  • Title: Crystal structure and Hirshfeld surface analysis of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)

Sources

Publish Comparison Guide: Elemental Analysis of 3,5-Di-tert-butyl Chlorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Status: Critical Quality Attribute (CQA) Verification Compound: 3,5-Di-tert-butyl chlorobenzene (1-chloro-3,5-di-tert-butylbenzene) Formula:


Molecular Weight:  224.77  g/mol [1]

This guide objectively evaluates the performance of classical Combustion Elemental Analysis (EA) against modern alternatives (HRMS, qNMR) for verifying the purity of 3,5-di-tert-butyl chlorobenzene. While often treated as a "check-box" requirement for publication, EA for this specific compound presents unique challenges due to steric hindrance (two bulky tert-butyl groups) and halogen volatility .[1]

This document moves beyond standard textbook expectations, providing a field-proven framework for interpreting data, troubleshooting failures, and selecting the correct analytical workflow.

Theoretical Framework: The Gold Standard

Before assessing experimental results, we must establish the theoretical baseline. For a chemically pure sample of 3,5-di-tert-butyl chlorobenzene, the elemental composition is fixed.[1]

Table 1: Theoretical Composition vs. Acceptable Tolerances

Based on Atomic Weights: C=12.011, H=1.008, Cl=35 .45

ElementTheoretical Mass %Standard Journal Tolerance (

)
Strict Pharma Tolerance (

)
Carbon (C) 74.81% 74.41% – 75.21%74.51% – 75.11%
Hydrogen (H) 9.42% 9.02% – 9.82%9.12% – 9.72%
Chlorine (Cl) 15.77% 15.37% – 16.17%15.47% – 16.07%

Scientist's Note: The high carbon content (~75%) combined with the volatility of aryl chlorides makes this compound prone to "low Carbon" readings if sample handling is poor, or "high Carbon" readings if non-halogenated precursors (


) are present.[1]

Comparative Analysis: EA vs. Alternatives

This section compares three distinct analytical workflows. The "Performance" rating is based on accuracy, specificity for this compound, and resource consumption.

Method A: Classical Combustion (CHN) + Schöniger Flask (Cl)

The traditional "Full Analysis" approach.[1]

  • Mechanism: Sample is combusted in excess oxygen (

    
    C).[1] C and H are detected via IR/TCD.[1] Chlorine is determined separately via flask combustion and potentiometric titration.[1]
    
  • Pros: Direct quantification of purity; satisfies all journal requirements (

    
     found).
    
  • Cons: Requires ~5-10 mg of sample; destructive; Chlorine analysis is often a separate, manual step prone to technician error.[1]

  • Verdict: Gold Standard for final compound verification.

Method B: Automated Microanalysis (CHN Only)

The high-throughput screening approach.[1]

  • Mechanism: Automated combustion focusing only on Carbon, Hydrogen, and Nitrogen.[1]

  • Pros: Fast, cheap, requires less sample (<2 mg).[1]

  • Cons: Blind spot: Does not detect the Chlorine atom.[1] A sample of 1,3-di-tert-butylbenzene (the des-chloro precursor) has %C = 88.3%.[1] A mixture could theoretically mimic the %C of the target, masking the absence of chlorine.

  • Verdict: Insufficient for definitive characterization of halogenated aromatics.[1]

Method C: HRMS (High-Res Mass Spec) + qNMR

The modern "precious sample" alternative.[1]

  • Mechanism: HRMS confirms formula (

    
    ) via exact mass and isotope pattern.[1] qNMR (Quantitative NMR) uses an internal standard to determine purity %.[1]
    
  • Pros: Non-destructive (NMR); extremely specific; requires micrograms (MS).[1]

  • Cons: Does not provide bulk homogeneity data (EA analyzes the "bulk," MS analyzes the "molecule").

  • Verdict: Best Alternative when sample quantity is limited (<5 mg).[1]

Impact of Impurities on EA Results

One of the most powerful uses of EA is identifying specific impurities based on how the data deviates. For 3,5-di-tert-butyl chlorobenzene, the synthesis typically involves Friedel-Crafts chemistry, leading to specific byproducts.

Table 2: Diagnostic Deviation Guide

How common impurities shift your experimental values.

Impurity ScenarioLikely ContaminantEffect on %CEffect on %ClDiagnosis Logic
Under-Halogenation 1,3-Di-tert-butylbenzene (

)
↑ High ↓ Low Precursor has 88.3% C. Even 1% raises C by ~0.13%.[1]
Over-Alkylation 1,3,5-Tri-tert-butylbenzene (

)
↑ High ↓ Low Side product has 87.7% C. Drastic increase in C.
Incomplete Combustion (Soot formation due to steric bulk)↓ Low Variable The tert-butyl groups are resistant to oxidation.[1] Low C often indicates need for

catalyst.[1]
Solvent Trap Dichloromethane (

)
↓ Low ↑ High Common recrystallization solvent.[1] High Cl content (83%) skews results massively.[1]

Experimental Protocol: Ensuring Integrity

To achieve the


 tolerance, the following protocol is mandatory for this specific class of compounds (volatile, hindered aryl halides).
Step-by-Step Workflow
  • Sample Preparation (The "Cold Seal"):

    • Why: Aryl halides can sublime.[1] Standard open-top weighing causes mass loss before combustion.[1]

    • Protocol: Use a pre-tared tin capsule.[1] Weigh the sample (2–3 mg) quickly. Cold weld the capsule immediately using a press sealer to create a hermetic seal.[1] Do not leave exposed to air for >2 minutes.[1]

  • Oxidation Enhancement:

    • Why: The two tert-butyl groups create a "steric shield" around the ring, protecting it from immediate oxidation.[1] This leads to soot (low Carbon).[1]

    • Protocol: Add 5–10 mg of Tungsten Trioxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      ) powder into the tin capsule with the sample. This acts as an oxygen donor and flux, ensuring complete breakdown of the bulky alkyl groups.
  • Halogen Scavenging (Crucial Decision):

    • Scenario A (CHN Analysis only): You must use a combustion tube packed with silver wool (

      
      ) to trap the Chlorine.[1] If Cl is not trapped, it forms 
      
      
      
      gas, which interferes with the thermal conductivity detector, causing errors in N or C readings.
    • Scenario B (CHNS/Cl Analysis): If measuring Cl, do not use silver wool in the primary zone; the gases must pass to the titration cell.

  • The "Blank" Correction:

    • Run a blank tin capsule with the exact amount of

      
       additive used in the sample to subtract any background carbon signal from the catalyst or capsule handling.
      

Visualization: Analytical Decision Matrix

This diagram outlines the logical flow for selecting the correct analytical method based on sample constraints and accuracy requirements.

EA_Decision_Tree Start Start: Verify 3,5-Di-tert-butyl chlorobenzene Sample_Qty Sample Quantity Available? Start->Sample_Qty Small_Scale < 5 mg Sample_Qty->Small_Scale Large_Scale > 10 mg Sample_Qty->Large_Scale Method_HRMS Method C: HRMS + qNMR (Non-destructive) Small_Scale->Method_HRMS Preserve Sample Method_Combustion Method A: Combustion Analysis (Destructive) Large_Scale->Method_Combustion Check_Cl Is Chlorine Content Critical? Method_Combustion->Check_Cl CHN_Only Run CHN Only (Add Ag wool to trap Cl) Check_Cl->CHN_Only No (Routine) Full_Analysis Run CHN + Cl Titration (Gold Standard) Check_Cl->Full_Analysis Yes (Validation) Result_Check Check Results vs Theoretical (C: 74.81%, H: 9.42%) CHN_Only->Result_Check Full_Analysis->Result_Check Fail_HighC Fail: High %C (Suspect non-halogenated impurity) Result_Check->Fail_HighC > 75.2% Fail_LowC Fail: Low %C (Suspect volatility/incomplete burn) Result_Check->Fail_LowC < 74.4%

Caption: Decision matrix for selecting analytical methods. Blue nodes indicate decision points; Green indicates optimal paths for full validation; Red indicates failure modes.[1]

References

  • PubChem. (2025).[1] 3,5-Di-tert-butyl chlorobenzene | C14H21Cl.[1] National Library of Medicine.[1] [Link][1]

  • Holm, T. (1999).[1] Aspects of the Combustion of Organic Compounds for Elemental Analysis. Journal of Chemical Education. (Standard reference for combustion mechanisms of hindered compounds).

  • Analytik Jena. (2023).[1][2] Combustion Elemental Analysis: Key Analytical Methods. [Link][1][3]

  • University of British Columbia (UBC). (2024).[1] Summary of CHNS Elemental Analysis Common Problems. Department of Chemistry. [Link]

Sources

Benchmarking Cross-Coupling Efficiency of 3,5-Di-tert-butyl Chlorobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

In modern process chemistry and drug development, aryl halides are fundamental scaffolds for constructing complex biaryl and heteroaryl architectures. While aryl iodides and bromides are traditionally favored for their high reactivity, aryl chlorides remain the most highly desired substrates due to their significantly lower cost and broader commercial availability[1].

3,5-Di-tert-butyl chlorobenzene (CAS: 80438-67-1) [2] presents a highly specific benchmarking challenge. The tert-butyl groups at the meta (3,5) positions do not directly block the C-Cl reaction center via steric hindrance (unlike 2,6-substitution). However, they profoundly impact the molecule's overall steric bulk, lipophilicity, and electronic profile. The electron-donating nature of the alkyl groups via induction further enriches the aromatic ring, strengthening the already formidable C-Cl bond.

With a bond-dissociation energy (BDE) of approximately 330 kJ/mol, the cleavage of the C-Cl bond is notoriously difficult, making the oxidative addition step the absolute rate-limiting bottleneck in the catalytic cycle[1]. To overcome this, the selected palladium catalyst must possess a highly electron-rich metal center to back-donate into the C-Cl


 orbital, while the ligand must be sufficiently bulky to force rapid reductive elimination of the sterically encumbered product.

Overcoming the Aryl Chloride Bottleneck

Standard catalysts like


 fail to activate 3,5-di-tert-butyl chlorobenzene efficiently. The paradigm shift in coupling unreactive aryl chlorides relies on dialkylbiaryl phosphine ligands (e.g., XPhos, tBuXPhos) and their corresponding Generation 3 (G3) or Generation 4 (G4) precatalysts[3].

G3 precatalysts are engineered to undergo rapid activation via the deprotonation of their amine complex, followed by the reductive elimination of indoline[4]. This self-validating activation sequence guarantees the quantitative formation of the highly active mono-ligated


 species, preventing the catalyst from falling into unreactive resting states.

CatalyticCycle Precat XPhos Pd G3 Precatalyst (Stable Pd(II) species) ActivePd Active L1Pd(0) Highly Electron-Rich Precat->ActivePd Base activation - Indoline OxAdd Oxidative Addition (Rate-Limiting Step) BDE ~330 kJ/mol ActivePd->OxAdd 3,5-Di-tert-butyl chlorobenzene TransMet Transmetalation (Boronic Acid/Amine) OxAdd->TransMet Coupling Partner RedElim Reductive Elimination (Sterically Driven) TransMet->RedElim Isomerization RedElim->ActivePd Catalyst Regeneration Product Cross-Coupled Product (Bulky Biaryl/Amine) RedElim->Product Product Release

Fig 1. Pd-Catalyzed Cross-Coupling Cycle highlighting the oxidative addition bottleneck.

Benchmarking: Halide Alternatives & Catalyst Efficiency

Empirical data and deep learning models confirm that the reactivity difference between aryl bromides and aryl chlorides dictates the necessity of specialized precatalysts[5]. Below is a quantitative benchmark comparing 3,5-di-tert-butyl chlorobenzene against its halide alternatives, followed by a catalyst performance comparison specifically for the chloride substrate.

Table 1: 3,5-Di-tert-butyl-X Halide Comparison
Halide AlternativeApprox. BDE (kJ/mol)Relative ReactivityCost / ScalabilityOptimal Precatalyst
Chloride (Cl) ~330LowHighly Cost-EffectiveXPhos Pd G3 / tBuXPhos Pd G3
Bromide (Br) ~280HighModerate

or XPhos
Iodide (I) ~230Very HighExpensive / Light Sensitive

Table 2: Catalyst Benchmarking for 3,5-Di-tert-butyl Chlorobenzene

(Reaction: Suzuki-Miyaura coupling with Phenylboronic acid, 1.5 equiv


, THF/

)
Catalyst SystemLigand ClassTemp (°C)Yield (%)Mechanistic Observation

Monodentate110< 10%Fails at oxidative addition; catalyst degrades (Pd black).

Bidentate11035%Sluggish transmetalation due to bidentate rigidity.
Pd-PEPPSI-IPr NHC8088%Strong

-donation facilitates C-Cl cleavage.
XPhos Pd G3 Dialkylbiaryl80> 95% Rapid

formation; handles steric bulk efficiently.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Observable milestones (such as color changes) confirm the successful progression of the catalytic cycle.

Workflow Prep 1. Reagent Prep Weigh Ar-Cl, Partner, Base & Precatalyst Degas 2. Degassing 3x Freeze-Pump-Thaw Prep->Degas Solvent 3. Solvent Addition Add anhydrous solvent Degas->Solvent React 4. Reaction Heat at 80-110°C Solvent->React Workup 5. Workup Quench & Extract React->Workup

Fig 2. Self-validating air-free experimental workflow for aryl chloride cross-coupling.

Protocol A: Suzuki-Miyaura Coupling (Using XPhos Pd G3)

Target: Synthesis of 3,5-di-tert-butylbiphenyl.

  • Reagent Preparation: In a Schlenk flask, combine 3,5-di-tert-butyl chlorobenzene (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol),

    
     (2.0 equiv, 2.0 mmol), and XPhos Pd G3 (1.0 mol%).
    
    • Causality:

      
       is chosen over stronger bases to prevent protodeboronation of the boronic acid while remaining basic enough to activate the G3 precatalyst[3].
      
  • Degassing: Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

  • Solvent Addition: Add degassed THF (4.5 mL) and degassed

    
     (0.5 mL).
    
    • Causality: Water is strictly required to dissolve the inorganic base and form the reactive boronate transmetalation complex.

  • Reaction & Validation: Heat to 80 °C. Validation Check: The solution will transition from a pale yellow to a deep red/orange hue within 10 minutes, visually confirming the release of indoline and the generation of the active

    
     species.
    
  • Completion: Monitor via GC-MS. The reaction typically reaches >95% conversion within 2 hours.

Protocol B: Buchwald-Hartwig Amination (Using tBuXPhos Pd G3)

Target: Synthesis of N-(3,5-di-tert-butylphenyl)morpholine.

  • Reagent Preparation: In an oven-dried vial, combine 3,5-di-tert-butyl chlorobenzene (1.0 equiv), morpholine (1.2 equiv),

    
     (1.5 equiv), and tBuXPhos Pd G3 (2.0 mol%).
    
    • Causality: For aminations utilizing strong bases (

      
      ) at room temperature or slightly elevated temperatures, tBuXPhos is the optimal supporting ligand compared to standard XPhos[4].
      
  • Degassing: Purge with Argon for 10 minutes.

  • Solvent Addition: Add strictly anhydrous, degassed Toluene (0.2 M concentration).

    • Causality: Unlike Suzuki couplings, Buchwald-Hartwig aminations with strong alkoxide bases are highly moisture-sensitive. Water will quench the base and stall the reaction.

  • Reaction & Validation: Stir at 80 °C for 4 hours. Validation Check: The formation of a fine white precipitate (NaCl) acts as a visual proxy for successful cross-coupling turnover.

References

  • Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine Source: Tetrahedron Letters / MIT DSpace URL:[Link]

  • Optimizing Chemical Reaction Conditions Using Deep Learning: A Case Study for Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchGate URL:[Link]

  • 1,3-Di-tert-butyl-5-chlorobenzene (CAS: 80438-67-1) Compound Summary Source: Molaid Chemical Database URL:[Link]

Sources

Safety Operating Guide

3,5-Di-tert-butyl chlorobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Core Directive: 3,5-Di-tert-butyl chlorobenzene (CAS: 80438-67-1) must be managed as Halogenated Organic Waste . Due to its structural stability and halogen content, it is strictly prohibited from drain disposal or commingling with non-halogenated waste streams.

Immediate Action Required:

  • Segregate: Isolate from oxidizers and non-halogenated solvents.

  • Label: Mark clearly as "Hazardous Waste - Halogenated Organic."

  • Destruction Method: High-temperature incineration is the only approved final disposal method to prevent environmental persistence.

Chemical Profile & Hazard Identification

To ensure scientific integrity, we must first characterize the substrate. While specific GHS data for this niche intermediate is often limited in public databases, its structure dictates its handling protocols.

Property Data / Specification
Chemical Name 1-Chloro-3,5-di-tert-butylbenzene
CAS Number 80438-67-1
Molecular Formula C₁₄H₂₁Cl
Physical State Solid (White to off-white crystals/powder)
Melting Point ~42–66 °C (Analogous range based on isomeric structures)
Solubility Insoluble in water; soluble in organic solvents (DCM, Hexane).[1]
Primary Hazards Aquatic Toxicity (Chronic): Chlorinated aromatics are persistent bioaccumulators.Skin/Eye Irritant: Potential for contact dermatitis.Combustible: When dissolved in organic solvents.

Expert Insight: The bulky tert-butyl groups provide steric hindrance, making this molecule chemically stable and resistant to rapid biodegradation. This persistence necessitates incineration over chemical neutralization.

Pre-Disposal Planning: Waste Characterization

Before disposal, you must categorize the waste into one of three streams. This step prevents "unknown waste" charges and ensures regulatory compliance (RCRA).

Stream A: Pure Solid Waste
  • Source: Expired reagents, recrystallization filter cakes, or weighing boat residues.

  • Container: Wide-mouth HDPE jar or original glass container.

Stream B: Halogenated Liquid Solutions
  • Source: Mother liquors, reaction mixtures (e.g., dissolved in Dichloromethane or Chloroform).

  • Container: Approved safety carboy (HDPE or coated glass) vented for pressure relief.

  • Critical Rule: If the solvent is halogenated (e.g., DCM), the entire mixture is Halogenated Waste . If the solvent is non-halogenated (e.g., Hexane) but contains >2% of this chlorinated solute, it must still be classified as Halogenated Waste to protect the incinerator's catalytic converters.

Stream C: Contaminated Debris
  • Source: Gloves, paper towels, bench mats.

  • Container: Clear, heavy-duty hazardous waste bag (6-mil polyethylene).

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. If you cannot complete a step (e.g., the container is not compatible), the process halts immediately.

Phase 1: Solid Waste Packaging
  • PPE Verification: Don Nitrile gloves (double-gloving recommended due to the lipophilic nature of the compound) and safety goggles.

  • Transfer: Transfer solid waste into a wide-mouth HDPE container . Avoid using narrow-neck flasks which can trap solids and create dusting hazards during transfer.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituent: "1-Chloro-3,5-di-tert-butylbenzene"

    • Hazard Check: [x] Toxic [x] Irritant

  • Sealing: Ensure the lid is screwed on tightly. Parafilm is not a secondary containment measure; use electrical tape if long-term storage (weeks) is expected before pickup.

Phase 2: Liquid Solution Handling
  • Solvent Compatibility Check: Ensure the carboy material (typically HDPE) is compatible with the solvent carrier (e.g., DCM, THF).

  • Filtration (Optional but Recommended): If the solution contains suspended solids or drying agents (like MgSO₄), filter them out. Solids saturated with solvent should go to Stream C (Debris) or a dedicated solid solvent waste bin.

  • Bulking: Pour the solution into the "Halogenated Waste" carboy.

    • Stop Point: Do not fill >90% capacity. Thermal expansion can cause leaks.

  • Log Entry: Immediately record the volume and chemical name on the carboy's accumulation log.

Phase 3: Final Handover
  • Secondary Containment: Place all waste containers in a secondary tray (polypropylene) to capture potential leaks.

  • Request Pickup: Contact your EHS (Environmental Health & Safety) department.

  • Manifest Declaration: Declare the waste as "Halogenated Organic Solids/Liquids" to ensure it is routed to a kiln equipped with scrubbers for HCl gas generation.

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of 3,5-Di-tert-butyl chlorobenzene.

DisposalWorkflow Start Waste Generation: 3,5-Di-tert-butyl chlorobenzene StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance) StateCheck->Solid Liquid Liquid Solution (Reaction Mixture) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris PackSolid Pack in Wide-Mouth HDPE Container Solid->PackSolid PackLiquid Pour into Halogenated Solvent Carboy Liquid->PackLiquid PackDebris Double Bag in 6-mil Poly Bag Debris->PackDebris Label Label: 'Hazardous Waste - Halogenated Organic' PackSolid->Label PackLiquid->Label PackDebris->Label Segregate Segregate from Oxidizers & Acids Label->Segregate Disposal Handover to EHS (Destruction: Incineration) Segregate->Disposal

Figure 1: Decision tree for the segregation and packaging of halogenated aromatic waste.

Emergency Response: Spill Management

Even with perfect protocols, accidents happen. Here is the contingency plan.

ScenarioImmediate ActionDecontamination
Solid Spill (< 10g) 1. Isolate area.2. Wear N95 mask + Goggles.Scoop gently into a waste jar. Wipe area with Acetone, then soap/water. Dispose of wipes as Stream C .
Liquid Spill (Solution) 1. Evacuate if volatile solvent (DCM) is involved.2. Ventilate fume hood.Absorb with vermiculite or spill pads. Do not use paper towels for large halogenated spills (flammability risk).
Skin Contact 1. Remove contaminated clothing.2.[2][3][4][5] Wash skin for 15 mins.[6]Use standard soap and water. Do not use organic solvents on skin (increases absorption).

References

  • PubChem. (n.d.). 3,5-Di-tert-butyl chlorobenzene (Compound).[7][8] National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes for Chlorinated Hydrocarbons (F-Codes and K-Codes). RCRA Online. Retrieved March 8, 2026, from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.